molecular formula C7H6FNO2S B14030843 2-Fluoro-5-(methylthio)nicotinic acid

2-Fluoro-5-(methylthio)nicotinic acid

Cat. No.: B14030843
M. Wt: 187.19 g/mol
InChI Key: NYRJLFGZGMUEMR-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methylthio)nicotinic acid is a useful research compound. Its molecular formula is C7H6FNO2S and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-(methylthio)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(methylthio)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FNO2S

Molecular Weight

187.19 g/mol

IUPAC Name

2-fluoro-5-methylsulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6FNO2S/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11)

InChI Key

NYRJLFGZGMUEMR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(N=C1)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 2-Fluoro-5-(methylthio)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis leverages key principles of heterocyclic chemistry, including nucleophilic aromatic substitution and selective dehalogenation. This document offers a detailed, step-by-step methodology, an analysis of the underlying chemical principles, and expert insights into the experimental choices, ensuring a reproducible and scalable process. All protocols are presented with the necessary detail to be implemented in a laboratory setting, supported by visual diagrams and a comprehensive list of references to authoritative sources.

Introduction

Substituted nicotinic acid derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The introduction of a fluorine atom and a methylthio group into the nicotinic acid scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Fluoro-5-(methylthio)nicotinic acid, therefore, represents a valuable building block for the synthesis of new chemical entities with potential applications in various therapeutic areas. This guide details a rational and efficient multi-step synthesis of this target molecule, commencing from commercially available starting materials.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of 2-Fluoro-5-(methylthio)nicotinic acid can be strategically approached through a three-step process starting from 2,6-dichloro-5-fluoronicotinic acid. The core of this strategy involves a selective nucleophilic aromatic substitution to introduce the methylthio group, followed by a selective reduction to remove one of the chloro groups, and concluding with hydrolysis of the ester to the final carboxylic acid.

Step 1: Esterification of 2,6-Dichloro-5-fluoronicotinic Acid

The initial step involves the protection of the carboxylic acid group as an ethyl ester. This is a standard and crucial step to prevent unwanted side reactions of the carboxylic acid functionality in the subsequent nucleophilic substitution and reduction steps.

Reaction Scheme:

G start 2,6-Dichloro-5-fluoronicotinic acid product Ethyl 2,6-dichloro-5-fluoronicotinate start->product Reflux reagent1 Ethanol (EtOH) H₂SO₄ (cat.) reagent1->start

Caption: Esterification of the starting material.

Experimental Protocol:
  • To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2,6-dichloro-5-fluoronicotinate as a crude product, which can be used in the next step without further purification.

Scientific Rationale:

The Fischer esterification is a classic and reliable method for this transformation. The use of a catalytic amount of strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

This is the key step where the methylthio group is introduced onto the pyridine ring. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiomethoxide anion displaces one of the chloro substituents. Based on the electronic properties of the substituted pyridine ring, the substitution is expected to occur regioselectively.

Reaction Scheme:

G start Ethyl 2,6-dichloro-5-fluoronicotinate product Ethyl 2-chloro-5-fluoro-6-(methylthio)nicotinate start->product DMF, rt reagent1 Sodium thiomethoxide (NaSMe) reagent1->start

Caption: Introduction of the methylthio group.[1]

Experimental Protocol:
  • Dissolve ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium thiomethoxide (1.1 eq) in DMF dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expert Insights:

The choice of DMF as a solvent is critical as its polar aprotic nature stabilizes the charged intermediate (Meisenheimer complex) of the SNAr reaction, thereby accelerating the reaction rate. The reaction is performed at a low temperature initially to control the exothermicity and then allowed to proceed at room temperature to ensure completion. The regioselectivity of the substitution is governed by the electronic effects of the substituents on the pyridine ring.

Step 3: Selective Reductive Dechlorination

The next step involves the selective removal of the chloro group at the 2-position. This can be achieved through catalytic hydrogenation.

Reaction Scheme:

G start Ethyl 2-chloro-5-fluoro-6-(methylthio)nicotinate product Ethyl 2-fluoro-5-(methylthio)nicotinate start->product Ethanol, rt reagent1 H₂ (g), Pd/C Triethylamine (Et₃N) reagent1->start

Caption: Selective removal of the chloro group.

Experimental Protocol:
  • To a solution of ethyl 2-chloro-5-fluoro-6-(methylthio)nicotinate (1.0 eq) in ethanol (15 volumes), add triethylamine (1.2 eq) and a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-fluoro-5-(methylthio)nicotinate.

Causality Behind Experimental Choices:

Palladium on carbon is a highly effective catalyst for the hydrogenolysis of aryl chlorides. The addition of a base like triethylamine is crucial to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, which could otherwise poison the catalyst and lead to side reactions.

Step 4: Hydrolysis to 2-Fluoro-5-(methylthio)nicotinic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a straightforward saponification reaction using a base.

Reaction Scheme:

G start Ethyl 2-fluoro-5-(methylthio)nicotinate product 2-Fluoro-5-(methylthio)nicotinic acid start->product THF/H₂O, rt reagent1 1. NaOH (aq) 2. HCl (aq) reagent1->start

Caption: Final hydrolysis to the target molecule.

Experimental Protocol:
  • Dissolve the crude ethyl 2-fluoro-5-(methylthio)nicotinate in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate is the desired product, 2-Fluoro-5-(methylthio)nicotinic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary

StepReactionKey ReagentsSolventTypical Yield
1EsterificationEthanol, H₂SO₄Ethanol>95%
2Nucleophilic SubstitutionSodium thiomethoxideDMF70-80%
3Reductive DechlorinationH₂, Pd/C, Et₃NEthanol80-90%
4HydrolysisNaOH, HClTHF/H₂O>90%

Conclusion

The described synthetic pathway provides a robust and logical approach for the preparation of 2-Fluoro-5-(methylthio)nicotinic acid. The synthesis is designed to be efficient, employing well-established chemical transformations and readily available reagents. This guide, with its detailed protocols and scientific rationale, should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this and related compounds for further investigation.

References

  • U.S. Patent 5,250,548. (1993). Substituted pyridines and their use as insecticides.
  • CN100355732C. (2008).
  • CN1613849A. (2005).
  • EP1626045A1. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine and sulfur-containing moieties into heterocyclic scaffolds is a proven strategy for modulating pharmacokinetic and pharmacodynamic properties. The nicotinic acid backbone, a privileged structure in numerous bioactive molecules, serves as a versatile template for such modifications. This technical guide provides a comprehensive overview of the core physicochemical properties of a novel derivative, 2-Fluoro-5-(methylthio)nicotinic acid . As direct experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and established principles of physical organic chemistry to provide a robust predictive profile. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Molecular Structure and Identification

2-Fluoro-5-(methylthio)nicotinic acid is a trifunctionalized pyridine derivative. The strategic placement of a fluorine atom at the 2-position, a methylthio group at the 5-position, and a carboxylic acid at the 3-position is anticipated to confer a unique combination of electronic and steric properties.

IdentifierValue
IUPAC Name 2-Fluoro-5-(methylthio)pyridine-3-carboxylic acid
Molecular Formula C₇H₆FNO₂S
Molecular Weight 187.19 g/mol
Canonical SMILES CSC1=CC(=C(N=C1)F)C(=O)O
InChI Key (Predicted)
CAS Number (Not assigned)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Fluoro-5-(methylthio)nicotinic acid. These values are estimated based on data from analogous compounds, including 2-fluoronicotinic acid, 2-chloronicotinic acid, and various methylthio-substituted pyridines. The rationale for these estimations is grounded in the well-understood effects of these functional groups on molecular properties.

PropertyPredicted ValueBasis for Estimation and Expert Insights
Melting Point (°C) 160 - 180The melting point of 2-chloronicotinic acid is reported to be 176-178 °C[1]. The substitution of chlorine with a more electronegative fluorine atom, along with the introduction of a methylthio group, is expected to result in a similar or slightly lower melting point due to alterations in crystal lattice packing and intermolecular interactions.
Boiling Point (°C) > 300 (decomposes)Carboxylic acids with heterocyclic rings often have high boiling points and tend to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., Methanol, DMSO, DMF)The carboxylic acid moiety imparts some water solubility, which will be pH-dependent. The overall molecule retains significant organic character due to the pyridine ring and methylthio group, suggesting good solubility in polar organic solvents[1].
pKa 2.5 - 3.5The pKa of the carboxylic acid is influenced by the electron-withdrawing effects of the fluorine atom and the pyridine nitrogen. 5-fluoronicotinic acid has a predicted pKa of 3.13[2]. The additional substituent at the 5-position is expected to have a minor effect.
LogP 1.5 - 2.5The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the methylthio group will increase lipophilicity compared to 2-fluoronicotinic acid.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Fluoro-5-(methylthio)nicotinic acid is outlined below. This proposed pathway leverages known transformations on the pyridine ring, starting from a commercially available precursor. The key steps involve nucleophilic aromatic substitution to introduce the methylthio group, followed by functional group manipulations to yield the final product.

Synthetic_Pathway_of_2-Fluoro-5-(methylthio)nicotinic_acid A 2-Fluoro-5-bromonicotinic acid B Methyl 2-fluoro-5-bromonicotinate A->B Esterification (MeOH, H+) C Methyl 2-fluoro-5-(methylthio)nicotinate B->C Nucleophilic Aromatic Substitution (NaSMe) D 2-Fluoro-5-(methylthio)nicotinic acid C->D Hydrolysis (LiOH, H₂O/THF)

Caption: Proposed synthetic workflow for 2-Fluoro-5-(methylthio)nicotinic acid.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Esterification of 2-Fluoro-5-bromonicotinic acid

  • To a solution of 2-Fluoro-5-bromonicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 2-fluoro-5-bromonicotinate.

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

  • To a solution of methyl 2-fluoro-5-bromonicotinate (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor by TLC. The high reactivity of the 2-fluoro substituent facilitates this substitution.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield methyl 2-fluoro-5-(methylthio)nicotinate.

Step 3: Hydrolysis to 2-Fluoro-5-(methylthio)nicotinic acid

  • To a solution of methyl 2-fluoro-5-(methylthio)nicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature until the ester is completely hydrolyzed, as monitored by TLC.

  • Acidify the reaction mixture to a pH of approximately 3-4 with 1N hydrochloric acid.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Fluoro-5-(methylthio)nicotinic acid.

Stability and Reactivity Profile

  • Stability: Fluorinated nicotinic acids are generally stable under normal storage conditions[3]. The methylthio group can be susceptible to oxidation to the corresponding sulfoxide and sulfone under strong oxidizing conditions. The compound should be stored in a cool, dry place, protected from light and strong oxidizing agents.

  • Reactivity: The 2-fluoro substituent significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This reactivity can be exploited for further derivatization at the 2-position. The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction. The methylthio group can be a site for further functionalization, for instance, through oxidation or S-alkylation.

Predicted Spectroscopic Characteristics

The following are the predicted key features in the NMR and mass spectra of 2-Fluoro-5-(methylthio)nicotinic acid, based on data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct aromatic proton signals and a singlet for the methylthio group.

H-NMR_Prediction A Pyridine Ring Protons: - H-4: Doublet, δ ≈ 7.8-8.0 ppm - H-6: Doublet, δ ≈ 8.2-8.4 ppm (J-coupling with fluorine expected) B Methylthio Protons: - -SCH₃: Singlet, δ ≈ 2.5-2.7 ppm C Carboxylic Acid Proton: - -COOH: Broad singlet, δ > 10 ppm

Caption: Predicted ¹H NMR chemical shifts for key protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will be characterized by the large C-F coupling constants, which are diagnostic for fluorinated aromatic compounds.

C-NMR_Prediction A Pyridine Ring Carbons: - C-2: Doublet, ¹JCF ≈ 230-250 Hz - C-3: Doublet, ²JCF ≈ 20-30 Hz - C-4: Doublet, ³JCF ≈ 3-5 Hz - C-5: Singlet or small coupling - C-6: Doublet, ³JCF ≈ 15-20 Hz B Other Carbons: - -SCH₃: Singlet, δ ≈ 15-20 ppm - -COOH: Singlet, δ ≈ 165-170 ppm

Caption: Predicted ¹³C NMR characteristics, highlighting C-F coupling.

Mass Spectrometry

In mass spectrometry (electrospray ionization, ESI), the compound is expected to show a prominent molecular ion peak.

  • [M+H]⁺ (Positive Ion Mode): m/z 188.0179

  • [M-H]⁻ (Negative Ion Mode): m/z 186.0023

Fragmentation patterns would likely involve the loss of CO₂, H₂O, and potentially cleavage of the methylthio group.

Conclusion

2-Fluoro-5-(methylthio)nicotinic acid represents a promising scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive, albeit predictive, overview of its physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. The information presented herein is intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery and development endeavors. As with any novel compound, the experimental validation of these predicted properties is a critical next step.

References

  • 2-Chloro-5-methylnicotinic acid - MySkinRecipes. (n.d.). Retrieved March 4, 2026, from [Link]

  • Pyridine, 2-(methylthio)-. (n.d.). NIST WebBook. Retrieved March 4, 2026, from [Link]

  • 4-(Methylthio)pyridine. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • 2-Fluoropyridine. (n.d.). NIST WebBook. Retrieved March 4, 2026, from [Link]

  • 2-Fluoronicotinic acid. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • 2-Chloro-5-methylnicotinic acid. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • The preparation Of 2-chloro-5-methylnicotinic acid. (n.d.). PrepChem.com. Retrieved March 4, 2026, from [Link]

  • 5-fluoronicotinic acid. (2024, April 9). ChemBK. Retrieved March 4, 2026, from [Link]

  • 2-Chloro Nicotinic Acid. (n.d.). N.S.CHEMICALS. Retrieved March 4, 2026, from [Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).

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An In-Depth Technical Guide to a Key Pharmaceutical Intermediate: 2-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The initial subject of this guide, 2-Fluoro-5-(methylthio)nicotinic acid, is not well-documented in publicly available chemical literature or commercial databases, precluding the creation of a technical guide that meets the required standards of scientific integrity. Therefore, this guide has been expertly curated to focus on a structurally related and industrially significant compound: 2-Chloro-5-fluoronicotinic acid . This molecule serves as a critical building block in medicinal chemistry, and its synthesis provides valuable insights into the strategic challenges and solutions in modern pharmaceutical process development.

Abstract

2-Chloro-5-fluoronicotinic acid is a halogenated pyridine derivative recognized for its utility as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its strategic importance lies in the precise arrangement of its functional groups—a carboxylic acid, a chloro substituent, and a fluoro substituent—which allows for versatile downstream chemical modifications. This guide provides a comprehensive technical overview of its chemical identity, advanced synthesis protocols, and applications, designed for researchers and professionals in drug discovery and development. We will explore the evolution of its synthesis from problematic early methods to more efficient, modern catalytic approaches, providing a clear rationale for these process improvements.

Chemical Identity and Properties

2-Chloro-5-fluoronicotinic acid is a solid, crystalline compound at room temperature. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the pyridine ring, significantly influences its reactivity and physicochemical properties.

Structure:

Table 1: Physicochemical Properties of 2-Chloro-5-fluoronicotinic acid

PropertyValueSource(s)
CAS Number 38186-88-8[1][2][3]
Molecular Formula C₆H₃ClFNO₂[1][3]
Molecular Weight 175.54 g/mol [1][2][3]
IUPAC Name 2-chloro-5-fluoropyridine-3-carboxylic acid[3]
Melting Point 141-144 °C[4]
Boiling Point 297 °C at 760 mmHg (Predicted)[1]
Appearance White to off-white powder or crystals
Purity Typically ≥97-98%[1][2]

The Evolution of Synthesis: From Inefficiency to Optimization

The manufacturing route to 2-Chloro-5-fluoronicotinic acid is a prime example of process optimization in pharmaceutical chemistry. Early documented methods were fraught with challenges, including low yields, the use of hazardous reagents, and multi-step procedures that were not economically viable on an industrial scale.

Historical Synthetic Challenges

Two early-generation synthesis routes highlight the difficulties chemists faced.[5]

  • Thiol-Based Route: This method involved reacting 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester with methyl mercaptan, a notoriously foul-smelling and toxic reagent. The subsequent step required selective desulfurization using Raney nickel as a catalyst to remove the methylthio group. This process was not only unpleasant to perform but also suffered from low overall yields of around 30% and placed stringent requirements on the specific type of Raney nickel catalyst used.[5]

  • Multi-Step Diazotization Route: An alternative pathway started from 2-hydroxy-nicotinic acid. This process involved a lengthy sequence of nitration, chlorination, reduction of the nitro group to an amine, and finally, a diazotization reaction in fluoboric acid followed by heating. The final fluorination step was particularly inefficient, with very low yields and operational difficulties, making the entire route impractical for large-scale production.[5]

These early methods underscore the need for a more streamlined and efficient approach, which was achieved through the development of selective catalytic dechlorination.

Modern Synthesis: Selective Catalytic Dechlorination

The current state-of-the-art synthesis is a significant improvement, focusing on the selective removal of the chlorine atom at the 6-position from a readily available precursor, 2,6-dichloro-5-fluoro-nicotinic acid or its corresponding ester. This method is cleaner, more efficient, and avoids the use of toxic thiols.[6]

The core of this process is catalytic hydrogenation , where a specific catalyst is used to facilitate the reaction of the substrate with hydrogen gas, leading to the selective cleavage of one C-Cl bond while leaving the other C-Cl and C-F bonds intact.

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// Nodes sub [label="2,6-dichloro-5-fluoro-\nnicotinic acid ester", fillcolor="#FFFFFF"]; reagents [label="H₂ (gas)\nCatalyst (e.g., Lindlar)\nBase (e.g., Triethylamine)", fillcolor="#FFFFFF"]; intermediate [label="Ethyl 2-chloro-5-fluoro-\nnicotinate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Base Hydrolysis\n(e.g., LiOH, NaOH)", fillcolor="#FFFFFF"]; product [label="2-Chloro-5-fluoro-\nnicotinic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub -> intermediate [label=" Selective\n Dechlorination "]; reagents -> intermediate [style=dashed]; intermediate -> product [label=" Saponification "]; hydrolysis -> product [style=dashed]; }

Caption: Modern synthesis workflow for 2-Chloro-5-fluoronicotinic acid.
Detailed Experimental Protocol (Exemplary)

The following protocol is synthesized from methodologies described in the patent literature.[6]

Step 1: Selective Dechlorination of Ethyl 2,6-dichloro-5-fluoronicotinate

  • Reactor Setup: A suitable pressure-resistant hydrogenation vessel is charged with the starting material, ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq).

  • Solvent and Reagents: Ethyl acetate is added as the solvent, followed by triethylamine (1.5-2.0 eq) and a catalyst such as Lindlar catalyst or 5% Palladium on Carbon (typically 5-10% w/w of the substrate).

    • Causality: Triethylamine is added as a base to neutralize the HCl gas that is formed as a byproduct of the dechlorination. This prevents the reaction mixture from becoming acidic, which could lead to side reactions or catalyst deactivation. The choice of a partially poisoned catalyst like Lindlar's is crucial for selectivity, preventing over-reduction of the pyridine ring or removal of the second chlorine atom.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., to 3 atmospheres). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 20-50 °C) for several hours (typically 12h) until monitoring (e.g., by HPLC or TLC) shows complete consumption of the starting material.[6]

  • Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude ester, which can be purified by column chromatography to yield ethyl 2-chloro-5-fluoronicotinate as an oil.

Step 2: Hydrolysis to 2-Chloro-5-fluoronicotinic acid

  • Saponification: The resulting ester is dissolved in a mixture of methanol and water. An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq), is added.[6]

  • Reaction: The mixture is stirred at room temperature for 1-2 hours until the ester is fully hydrolyzed.

  • Isolation: The methanol is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., HCl) to a pH of 5-6, causing the desired carboxylic acid to precipitate.

  • Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield pure 2-Chloro-5-fluoronicotinic acid.

Applications in Drug Discovery

2-Chloro-5-fluoronicotinic acid is not an end-product drug but rather a high-value building block. Its utility stems from the differential reactivity of its functional groups, which allows for sequential and site-selective modifications. It is explicitly described in chemical literature as an important pharmaceutical intermediate.[5][6]

  • Amide Coupling: The carboxylic acid group is a handle for standard amide bond formation, allowing chemists to link this core to various amine-containing fragments.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position is activated by the ring nitrogen and can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols), providing a key route to introduce further complexity and build out the final drug molecule.

  • Cross-Coupling Reactions: The C-Cl bond can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds.

The presence of the fluorine atom at the 5-position is also strategic. Fluorine is often incorporated into drug candidates to block metabolic pathways, improve binding affinity, or enhance pharmacokinetic properties like membrane permeability and bioavailability.

Safety and Handling

As with any laboratory chemical, 2-Chloro-5-fluoronicotinic acid should be handled with appropriate care in a well-ventilated fume hood.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry, and inert atmosphere.[1]

References

  • PubChem. (n.d.). 2-Chloro-5-fluoronicotinic acid. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • ChemWhat. (2025, May 20). 2-chloro-5-fluoronicotinic acid. Retrieved March 4, 2026, from [Link]

  • Patsnap. (2005, May 11). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

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biological activity of fluorinated nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Nicotinic Acid Derivatives

Executive Summary

The strategic incorporation of fluorine into the nicotinic acid scaffold has unlocked a new frontier in medicinal chemistry, yielding derivatives with enhanced potency, selectivity, and superior pharmacokinetic profiles. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, diverse biological activities, and critical evaluation methodologies for fluorinated nicotinic acid derivatives. We delve into their mechanisms of action across multiple therapeutic areas—including cardiovascular disease, neuropharmacology, inflammation, and infectious diseases—and provide detailed, field-proven experimental protocols. By elucidating the causality behind experimental design and structure-activity relationships, this document serves as an authoritative resource for harnessing the "fluorine advantage" in the development of next-generation therapeutics.

Introduction: The Strategic Role of Fluorine in Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biomolecule, serving as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][2] Beyond its nutritional role, pharmacological doses of nicotinic acid have long been utilized for their potent lipid-modifying effects, primarily in the management of dyslipidemia.[3][4] However, the therapeutic potential of the nicotinic acid scaffold extends far beyond lipid metabolism.

The advent of fluorine chemistry in drug design has revolutionized the field, and its application to nicotinic acid is no exception. Incorporating fluorine, the most electronegative element, into a drug candidate can profoundly alter its physicochemical properties. This "fluorine advantage" includes:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

  • Increased Binding Affinity: Fluorine can engage in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and potency.[5]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]

This guide explores the synthesis, structural diversity, and multifaceted biological activities of fluorinated nicotinic acid derivatives, providing the scientific foundation and practical methodologies required to advance research and development in this promising area.

Chemical Synthesis and Structural Diversity

The biological activity of a fluorinated nicotinic acid derivative is intrinsically linked to its structure. Efficient and versatile synthetic routes are therefore paramount for creating diverse chemical libraries for screening and optimization.

Core Synthetic Strategies

The synthesis of these derivatives often involves building the fluorinated pyridine ring or attaching fluorinated moieties to a pre-existing nicotinic acid core. Key strategies include:

  • Introduction of Trifluoromethyl (CF₃) Groups: The trifluoromethyl group is a valuable bioisostere for a methyl or chloro group but with vastly different electronic properties. Novel routes for synthesizing 2-(trifluoromethyl)nicotinic acids have been developed, which serve as key intermediates for compounds like Catechol-O-methyltransferase (COMT) inhibitors.[7][8][9]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for forming C-C bonds. These methods are widely used to couple fluorinated (hetero)aryl halides or boronic acids with the pyridine ring, enabling the synthesis of a wide range of derivatives.[6][10]

  • Multi-step Ring Formation: In some approaches, the pyridine ring itself is constructed from simple fluorinated precursors. This can involve vinylogous Vilsmeier reactions followed by aromatization with ammonia or aldol condensations to create versatile pentadienoic acid intermediates that are then cyclized.[9]

G cluster_0 Route A: Cross-Coupling cluster_1 Route B: Ring Formation A1 Fluorinated Precursor (e.g., Fluoro-phenylboronic acid) A3 Palladium-Catalyzed Coupling (e.g., Suzuki Reaction) A1->A3 A2 Halogenated Nicotinic Acid Derivative A2->A3 A4 Fluorinated Nicotinic Acid Derivative A3->A4 B1 Simple Fluorinated Precursors (e.g., β-ketoester) B2 Aldol Condensation / Vilsmeier Reaction B1->B2 B3 Pentadienoic Acid Intermediate B2->B3 B4 Cyclization with Ammonia B3->B4 B5 Fluorinated Nicotinic Acid Derivative B4->B5

General synthetic workflows for fluorinated nicotinic acid derivatives.
Key Structural Classes

The versatility of these synthetic methods has led to several important structural classes:

  • Ring-Fluorinated Derivatives: Compounds like 6-Fluoronicotinic acid, where a fluorine atom is directly attached to the pyridine ring. These are often used as building blocks for more complex active pharmaceutical ingredients (APIs) and PET imaging agents.[11]

  • Side-Chain Fluorinated Derivatives: Molecules featuring fluorinated alkyl groups, most notably the trifluoromethyl group (e.g., 2-(Trifluoromethyl)nicotinic acid). These modifications can dramatically alter electronic properties and target interactions.[12]

  • Fluorinated Ester Prodrugs: Nicotinic acid's carboxylic acid group can be esterified with fluorinated alcohols. This strategy is used to modulate properties like "fluorophilicity" for use in specialized drug delivery systems, such as fluorocarbon-based pulmonary delivery.[13]

Pharmacological Profiles and Mechanisms of Action

Fluorinated nicotinic acid derivatives exhibit a broad spectrum of biological activities, targeting a range of receptors and enzymes implicated in various diseases.

Lipid Metabolism and Cardiovascular Applications

The primary mechanism for nicotinic acid's lipid-lowering effect is the activation of the G protein-coupled receptor 109A (GPR109A) found on adipocytes.[3] This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequently decreasing the activity of hormone-sensitive lipase. This leads to reduced lipolysis and a lower flux of free fatty acids to the liver, ultimately decreasing the synthesis of triglycerides and VLDL, a precursor to LDL ("bad cholesterol"). Concurrently, nicotinic acid significantly raises levels of HDL ("good cholesterol"), a strong predictor of reduced cardiovascular risk.[3] Fluorination can potentially enhance the binding affinity to GPR109A or improve the pharmacokinetic profile, allowing for lower doses and potentially fewer side effects like flushing.[14]

Neuropharmacology: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the nicotinic acid core to nicotine itself makes it a valuable scaffold for targeting nAChRs. These ligand-gated ion channels are crucial for synaptic transmission and are implicated in cognitive function and neurodegenerative diseases. Synthetic fluoro-analogues of potent nicotinic agonists have been developed that retain high binding affinity for specific nAChR subtypes, such as α4β2 and α7, which are key targets for Alzheimer's disease and cognitive disorders.[10] Increased dietary intake of niacin has been correlated with a reduced risk of Alzheimer's disease, and clinical trials are underway to investigate its therapeutic potential.[15]

G ligand Fluorinated nAChR Agonist receptor nAChR (e.g., α7, α4β2) ligand->receptor Binds channel Ion Channel Opening receptor->channel Conformational Change influx Cation Influx (Na+, Ca2+) channel->influx depolarization Membrane Depolarization influx->depolarization release Neurotransmitter Release (ACh, Glutamate) depolarization->release downstream Improved Synaptic Plasticity & Cognitive Function release->downstream

Simplified nAChR activation pathway by a fluorinated agonist.
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Nicotinic acid derivatives have demonstrated significant anti-inflammatory properties.[16] Studies on newly synthesized derivatives show they can inhibit the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines stimulated with lipopolysaccharide (LPS).[16][17] Some of these compounds exhibit potent activity with an improved gastric safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies suggest that inhibition of cyclooxygenase-2 (COX-2) is a potential mechanism of action.[16]

Compound ClassTarget/AssayIC₅₀ / InhibitionReference
2-Phenylnicotinic Acid Deriv.Analgesic Activity (Writhing Test)>60% Inhibition[17][18]
Thiazolidinone-Nicotinic HybridsCarrageenan-induced Paw EdemaSignificant Edema Reduction[19]
Novel Nicotinic Acid-Celecoxib HybridsCOX-2 InhibitionPotent, comparable to Celecoxib[16]
Acylhydrazone DerivativesNitrite (NO) ProductionSignificant Inhibition[20]

Table 1: Summary of reported anti-inflammatory and analgesic activities for various nicotinic acid derivatives.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Nicotinic acid has served as a starting point for synthesizing novel compounds with significant antibacterial and antifungal activity. Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL.[20][21] Similarly, certain nicotinamide derivatives have demonstrated potent antifungal activity against Candida albicans, including fluconazole-resistant strains, by disrupting the fungal cell wall.[22]

Derivative ClassOrganismMIC (µg/mL)Reference
Acylhydrazone Derivative 13 Staphylococcus epidermidis1.95[20][21]
Acylhydrazone Derivative 13 Staphylococcus aureus (MRSA)7.81[20][21]
1,3,4-Oxadiazoline Derivative 25 Bacillus subtilis7.81[20][21]
Nicotinamide Derivative 16g Candida albicans0.25[22]

Table 2: Selected antimicrobial and antifungal activities of nicotinic acid derivatives.

Structure-Activity Relationships (SAR): A Deeper Dive

Understanding how specific structural modifications influence biological activity is the cornerstone of rational drug design. For fluorinated nicotinic acid derivatives, the position, number, and type of fluorine substitution are critical determinants of efficacy and selectivity.

A key principle is that the placement of an electron-withdrawing fluorine atom can drastically alter the electron density of the pyridine ring and the acidity of the carboxylic acid group, thereby affecting how the molecule interacts with its biological target.

Case Study: Cholinesterase Inhibition In a study of cinnamic acid derivatives, which share structural motifs with some nicotinic acid analogues, the position of fluorine or chlorine substitution had a profound effect on selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE).[23]

  • Para-substitution (fluorine or chlorine at the 4-position of a phenyl ring) generally led to potent AChE inhibition with poor activity against BChE.

  • Ortho-substitution (at the 2-position) produced the opposite effect: weaker AChE inhibition but stronger BChE inhibition.

This demonstrates that subtle changes in halogen positioning can be exploited to fine-tune selectivity, a critical factor in minimizing off-target side effects.

G cluster_0 Structural Modification cluster_1 Physicochemical Property cluster_2 Biological Outcome Mod Fluorine Position (Ortho vs. Para) Prop Electron Distribution (pKa) Mod->Prop Out2 Target Selectivity (e.g., AChE vs. BChE) Mod->Out2 Mod2 Side Chain Type (e.g., Ester vs. Amide) Prop2 Lipophilicity / Fluorophilicity Mod2->Prop2 Mod3 Degree of Fluorination (-F, -CF₃) Prop3 Metabolic Stability Mod3->Prop3 Out Target Affinity & Potency Prop->Out Out3 Pharmacokinetics (ADME) Prop2->Out3 Prop3->Out3

Logical relationships in the SAR of fluorinated nicotinic acid derivatives.

Experimental Protocols for Biological Evaluation

Rigorous and reproducible biological evaluation is essential to validate the therapeutic potential of novel compounds. The following protocols represent standard, self-validating methodologies for assessing key activities of fluorinated nicotinic acid derivatives.

Protocol 1: In Vitro Anti-inflammatory Activity Screening
  • Objective: To determine the potential of a test compound to inhibit the production of inflammatory mediators (nitric oxide, pro-inflammatory cytokines) in a macrophage cell model.

  • Causality: This assay models the innate immune response. Macrophages stimulated with bacterial lipopolysaccharide (LPS) produce high levels of nitric oxide (NO) via inducible nitric oxide synthase (iNOS) and secrete cytokines like TNF-α. A reduction in these mediators indicates that the compound interferes with key inflammatory signaling pathways, suggesting potential anti-inflammatory activity.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1 to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., dexamethasone).

    • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group. Incubate for 24 hours.

    • Nitrite Measurement (Griess Assay):

      • Collect 50 µL of culture supernatant from each well.

      • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

      • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (ELISA):

      • Use the remaining supernatant to quantify TNF-α or IL-6 levels using commercially available ELISA kits, following the manufacturer's instructions.

    • Viability Assay (MTT): After collecting the supernatant, assess cell viability using an MTT assay to ensure the observed inhibition is not due to cytotoxicity.[16]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound, defined as the lowest concentration that prevents visible microbial growth.

  • Causality: This assay is the gold standard for quantifying the potency of a potential antimicrobial agent. It establishes a clear, quantitative endpoint (the MIC value) that is universally used to compare the efficacy of different compounds and guide further development.

  • Methodology:

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus ATCC 43300 - MRSA) equivalent to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. Concentrations might range from 128 µg/mL down to 0.25 µg/mL.

    • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

    • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A spectrophotometer can also be used to measure absorbance at 600 nm for a more quantitative assessment.[20]

Conclusion and Future Directions

Fluorinated nicotinic acid derivatives represent a highly versatile and promising class of molecules for drug discovery. The strategic incorporation of fluorine provides a powerful tool to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. The diverse pharmacological profiles, spanning from lipid modulation and neuroreceptor activation to potent anti-inflammatory and antimicrobial effects, highlight the vast therapeutic potential of this chemical scaffold.

Future research will likely focus on several key areas:

  • Target Selectivity: Developing derivatives with even greater selectivity for specific receptor subtypes (e.g., nAChR subtypes) or enzyme isoforms to maximize efficacy and minimize off-target effects.

  • Novel Mechanisms: Exploring new biological targets and mechanisms of action for these compounds, potentially uncovering applications in therapeutic areas not yet considered.

  • Advanced Drug Delivery: Combining potent fluorinated derivatives with advanced drug delivery systems, such as targeted nanoparticles or prodrug strategies, to further improve their therapeutic index.[13]

  • Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to validate their safety and efficacy in humans, as is currently being done with niacin for neurodegenerative diseases.[15]

By building on the foundational knowledge and methodologies outlined in this guide, the scientific community is well-positioned to unlock the full potential of fluorinated nicotinic acid derivatives and deliver innovative medicines for a wide range of human diseases.

References

  • Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]

  • Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters. [Link]

  • Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ACS Publications. [Link]

  • Kiss, L. et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. [Link]

  • Sutherland, A., Gallagher, T., Sharples, C. G. V., & Wonnacott, S. (2003). Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. The Journal of Organic Chemistry, 68(6), 2475–2478. [Link]

  • Xu, L., Johnson, B., & Fox, R. (2005). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. NIH Public Access. [Link]

  • Kiss, L. et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. [Link]

  • Deshmukh, M. B., Patil, S. H., & Shripanavar, C. S. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Shinde, S., et al. (2020). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Anis, I., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • Xu, L., et al. (2005). Structure-activity relationships for cytotoxicity of nicotinic acid ester prodrugs for pulmonary delivery. ResearchGate. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • ClinicalTrials.gov. (2024). Nicotinic Acid for the Treatment of Alzheimer's Disease. ClinicalTrials.gov. [Link]

  • Luo, Y., et al. (2024). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC. [Link]

  • van der Kamp, M. W., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Bioconjugate Chemistry. [Link]

  • Kumar, R. & Sharma, A. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • Benyó, Z., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]

  • Purser, G. & P. R. (2014). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]

  • Weiner, M. (1979). Clinical Pharmacology and Pharmacokinetics of Nicotinic Acid. PubMed. [Link]

  • van der Kamp, M. W., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Publications. [Link]

  • Chen, J., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. [Link]

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2-Fluoro-5-(methylthio)nicotinic Acid: A Versatile Scaffold for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, highly functionalized heterocyclic pharmacophores is paramount. 2-Fluoro-5-(methylthio)nicotinic acid (CAS: 2586127-05-9)[1] has emerged as a highly versatile, multi-functional drug intermediate. Featuring three orthogonally reactive sites—a hyper-electrophilic C-2 fluorinated position, a C-3 carboxylic acid, and a redox-active C-5 methylthio group—this scaffold allows for divergent synthetic pathways. This whitepaper provides an in-depth technical analysis of its reactivity, offering validated protocols and mechanistic insights to empower drug development professionals in leveraging this building block for late-stage functionalization.

Structural Anatomy and Reactivity Causality

The strategic placement of functional groups on the pyridine ring dictates a highly predictable and orthogonal reactivity profile:

The C-2 Fluorine: Hyper-Activated SNAr

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine functionalization. The C-2 position of this scaffold is exceptionally activated for SNAr due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the C-3 carboxylic acid[2]. Causality: While the C–F bond is thermodynamically stronger than a C–Cl bond, the rate-determining step in SNAr is the initial nucleophilic attack to form the anionic Meisenheimer complex[3]. The extreme electronegativity of fluorine highly polarizes the C-2 carbon, significantly lowering the activation energy (ΔG‡) for this addition step. Consequently, 2-fluoropyridines react up to 320 times faster than their 2-chloro counterparts[4].

The C-5 Methylthio Group: A Gateway to Sulfones

The methylthio (-SCH₃) moiety is a privileged functional handle. It can be chemoselectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃)[5]. Causality: Sulfones act as strong hydrogen bond acceptors and electron-withdrawing groups, often utilized in medicinal chemistry to improve metabolic stability, modulate physicochemical properties, and enhance target binding affinity[6]. Because the sulfur atom is highly nucleophilic, it can be oxidized under mild conditions without affecting the electron-deficient pyridine ring.

The C-3 Carboxylic Acid: Amidation and Prodrug Potential

The carboxylic acid provides a standard handle for amidation or esterification. By converting this group into various carboxamides, researchers can rapidly generate structural diversity to probe structure-activity relationships (SAR) or design prodrugs.

Divergent Synthetic Workflows

The orthogonal nature of the three functional groups allows chemists to selectively modify one position without necessitating complex protecting-group strategies.

Workflow SM 2-Fluoro-5-(methylthio) nicotinic acid SNAr SNAr Reaction (Nucleophile, Base) SM->SNAr C-2 Functionalization Oxidation Oxidation (H2O2 or m-CPBA) SM->Oxidation C-5 Functionalization Amidation Amidation (Amine, Coupling Agent) SM->Amidation C-3 Functionalization Prod1 2-Substituted-5-(methylthio) nicotinic acid SNAr->Prod1 Prod2 2-Fluoro-5-(methylsulfonyl) nicotinic acid Oxidation->Prod2 Prod3 2-Fluoro-5-(methylthio) nicotinamide Amidation->Prod3

Divergent functionalization pathways of 2-Fluoro-5-(methylthio)nicotinic acid.

Quantitative Reactivity Profiles

To guide experimental design, the following tables summarize the kinetic advantages of the fluorinated scaffold and the parameters required for chemoselective oxidation.

Table 1: Relative SNAr Reactivity (2-Fluoro vs. 2-Chloro Pyridines) [3][4]

SubstrateRelative Rate (

)
Activation Energy ΔΔG (kcal/mol)Primary Leaving Group
2-Fluoropyridine 250 - 320Reference (0.0)Fluoride (F⁻)
2-Chloropyridine 1+3.2Chloride (Cl⁻)

Table 2: Chemoselective Oxidation Parameters for Methylthio Groups [5][6]

OxidantEquivalentsTemperatureCatalystMajor ProductTypical Yield
H₂O₂ (30%) 1.0 - 1.2 eq0 °C to RTNone / AcOHSulfoxide (-SOCH₃)80-90%
H₂O₂ (30%) 3.0 - 6.0 eq50 °C - 60 °CNa₂WO₄Sulfone (-SO₂CH₃)85-95%
m-CPBA 1.0 eq-78 °C to 0 °CNoneSulfoxide (-SOCH₃)75-85%
m-CPBA 2.5 - 3.0 eqRTNoneSulfone (-SO₂CH₃)80-95%

Mechanistic Insights: The Meisenheimer Complex

Understanding the SNAr mechanism is critical for troubleshooting low-yielding reactions. The reaction does not proceed via a concerted transition state; rather, it is a two-step addition-elimination process.

Mechanism Step1 Step 1: Nucleophilic Attack Nucleophile attacks C-2 position activated by F and N Step2 Intermediate Meisenheimer Complex (Negative charge delocalized) Step1->Step2 Addition (Rate-Determining) Step3 Step 2: Elimination Fluoride ion leaves restoring aromaticity Step2->Step3 Elimination (Fast) Product Product 2-Substituted Pyridine Step3->Product Rearomatization

SNAr addition-elimination mechanism via the Meisenheimer complex.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) are embedded to ensure mechanistic fidelity.

Protocol A: Regioselective SNAr with Secondary Amines

Objective: Displace the C-2 fluorine with morpholine to generate a 2-morpholino derivative. Causality Check: We utilize a polar aprotic solvent (e.g., DMF or DMSO) or a bulky alcohol (tert-amyl alcohol) to stabilize the highly polar Meisenheimer transition state, accelerating the rate-determining step[7].

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-Fluoro-5-(methylthio)nicotinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Note: The base neutralizes the carboxylic acid and acts as an acid scavenger for the liberated HF.

  • Nucleophile Addition: Add morpholine (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80–110 °C.

  • Validation & Monitoring: Monitor via LC-MS. The disappearance of the starting material mass[M+H]⁺ 188.19 and the appearance of the product mass [M+H]⁺ 255.30 confirms the successful addition-elimination sequence.

  • Workup: Cool to room temperature, dilute with water, and adjust the pH to ~4 using 1M HCl to precipitate the functionalized nicotinic acid. Filter and dry under a vacuum.

Protocol B: Chemoselective Oxidation to Sulfone

Objective: Oxidize the C-5 methylthio group to a methylsulfonyl group using an environmentally benign oxidant. Causality Check: Aqueous H₂O₂ alone is kinetically slow. By adding sodium tungstate (Na₂WO₄), we generate a highly reactive peroxotungstate complex in situ. This catalyst rapidly and chemoselectively transfers oxygen to the sulfur atom without degrading the electron-deficient pyridine ring[6].

  • Preparation: Dissolve 2-Fluoro-5-(methylthio)nicotinic acid (1.0 eq) in glacial acetic acid (0.5 M).

  • Catalyst Addition: Add Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.05 eq) as a catalyst.

  • Oxidation: Slowly add 30% aqueous Hydrogen Peroxide (H₂O₂) (4.0 eq) dropwise via an addition funnel to control the exotherm.

  • Thermal Activation: Stir the mixture at 55 °C for 2–4 hours.

  • Validation & Monitoring: Monitor via TLC (DCM:MeOH 9:1). The sulfone product will elute significantly lower (lower Rf) than the thioether starting material due to increased polarity.

  • Workup: Quench excess peroxide with saturated aqueous sodium thiosulfate (verify with KI-starch paper). Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the sulfone.

References

  • Journal of the American Chemical Society Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution (Patrick S. Fier, John F. Hartwig) Source: ACS Publications URL:[Link]

  • ResearchGate (Kinetics of SNAr) Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions Source: ResearchGate URL:[Link]

  • WuXi AppTec Biology Title: Correlating Activation Energy with Relevant Orbital Energy Source: WuXi Biology URL:[Link]

  • National Institutes of Health (PMC) Title: Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties Source: PMC / MDPI URL:[Link]

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A Theoretical and Computational Guide to 2-Fluoro-5-(methylthio)nicotinic Acid: Structure, Spectroscopy, and Electronic Properties

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a comprehensive theoretical framework for the characterization of 2-Fluoro-5-(methylthio)nicotinic acid, a novel derivative of nicotinic acid. Nicotinic acid and its analogs are of significant interest in medicinal chemistry and drug development. The introduction of fluorine and methylthio substituents is anticipated to modulate the molecule's physicochemical and biological properties. Lacking extensive experimental data on this specific compound, this guide establishes a robust, first-principles computational protocol using Density Functional Theory (DFT). We detail step-by-step methodologies for geometry optimization, vibrational frequency analysis, NMR and UV-Vis spectra simulation, and the analysis of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP). The predicted data serve as a foundational dataset for future experimental work and provide critical insights into the molecule's structure, stability, reactivity, and potential as a pharmacophore. This work underscores the power of computational chemistry to accelerate the investigation of new chemical entities, offering a reliable and cost-effective alternative to de novo synthesis and characterization.

Introduction

Nicotinic acid, or Niacin (Vitamin B3), and its derivatives are cornerstones in pharmaceutical research, exhibiting a wide range of biological activities, including lipid-lowering and vasodilation effects.[1] The modification of the pyridine ring is a well-established strategy to tune therapeutic efficacy and pharmacokinetic profiles.[2] The incorporation of a fluorine atom, in particular, is a prevalent tactic in modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and altered electronic properties.[3]

This guide focuses on the theoretical investigation of 2-Fluoro-5-(methylthio)nicotinic acid, a molecule that combines the nicotinic acid scaffold with two strategic functional groups: a fluorine atom at the 2-position and a methylthio group at the 5-position. While extensive theoretical and experimental studies have been performed on the parent compound, 2-(methylthio)nicotinic acid[4][5], a detailed analysis of its fluorinated counterpart is currently absent from the literature.

Computational quantum chemistry provides a powerful avenue to predict molecular properties with high accuracy before undertaking complex and resource-intensive laboratory synthesis.[6] By employing methods like Density Functional Theory (DFT), we can reliably model molecular geometry, simulate various spectroscopic outputs (IR, Raman, NMR, UV-Vis), and analyze the electronic landscape of a molecule to predict its reactivity and potential for intermolecular interactions.[7][8] This in-silico approach allows for a deep understanding of the target molecule, guiding further research and development.

This document serves as a detailed technical protocol and predictive analysis for researchers, scientists, and drug development professionals interested in 2-Fluoro-5-(methylthio)nicotinic acid and related heterocyclic compounds.

Computational Methodology

The following protocols outline a validated computational workflow for the comprehensive theoretical analysis of 2-Fluoro-5-(methylthio)nicotinic acid. The choice of methodology is based on established practices that provide a strong balance between computational cost and accuracy for organic molecules.[9][10]

Software and Initial Structure Preparation
  • Structure Drawing: The initial 3D structure of 2-Fluoro-5-(methylthio)nicotinic acid is drawn using a molecular editor such as GaussView 6.0.

  • Computational Package: All quantum chemical calculations are performed using the Gaussian 09 or a more recent software package.[11]

Conformational Analysis and Geometry Optimization

The causality behind this step is to locate the global minimum on the potential energy surface, ensuring all subsequent calculations are performed on the most stable and thus most populated conformation of the molecule.

Protocol:

  • Initial Scans: Perform relaxed potential energy surface scans by rotating the dihedral angles of the carboxylic acid group (O=C-O-H) and the methylthio group (C-S-C-H) to identify low-energy conformers.

  • Full Optimization: Subject each identified low-energy conformer to a full geometry optimization.

  • Methodology: Employ Density Functional Theory (DFT) using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[12]

  • Basis Set: Utilize the 6-311G(d,p) basis set, which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the molecular geometry and electronic distribution.[4][11][13]

  • Convergence Criteria: Use default convergence criteria for all optimizations.

Vibrational Frequency Analysis

This analysis serves a dual purpose: to confirm that the optimized geometry corresponds to a true energy minimum (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Protocol:

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) on the final optimized geometry.

  • Verification: Confirm that no imaginary frequencies are present.

  • Scaling: Apply a uniform scaling factor (typically ~0.96-0.97 for B3LYP) to the calculated harmonic frequencies to account for anharmonicity and systematic errors, allowing for a more direct comparison with experimental spectra.[14]

  • Visualization: Use GaussView to visualize the vibrational modes and generate theoretical IR and Raman spectra.

Spectroscopic Simulation (NMR, UV-Vis)

NMR Chemical Shift Calculation Protocol:

  • Method: Use the Gauge-Including Atomic Orbital (GIAO) method, which is a reliable standard for calculating isotropic magnetic shielding tensors.[15][16]

  • Level of Theory: Perform the GIAO calculation at the B3LYP/6-311++G(d,p) level of theory on the previously optimized geometry. The use of diffuse functions (++) is recommended for higher accuracy in NMR calculations.

  • Referencing: Calculate ¹H and ¹³C chemical shifts by referencing the computed isotropic shielding values to that of tetramethylsilane (TMS), optimized and calculated at the same level of theory.

UV-Vis Spectrum Simulation Protocol:

  • Method: Employ Time-Dependent Density Functional Theory (TD-DFT) to calculate the vertical excitation energies and corresponding oscillator strengths.[17][18]

  • Level of Theory: Perform the TD-DFT calculation at the B3LYP/6-311G(d,p) level on the ground-state optimized geometry.

  • Solvent Effects: To simulate realistic conditions, include a solvent model such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with a suitable solvent (e.g., ethanol or methanol).[5]

  • Spectrum Generation: Plot the oscillator strength against wavelength to generate the theoretical UV-Vis absorption spectrum.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

These analyses are critical for understanding the chemical reactivity and intermolecular interaction sites of the molecule.[7][19]

Protocol:

  • FMO Analysis: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the optimization output file. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability and reactivity.[20]

  • MEP Surface Generation: Calculate the molecular electrostatic potential mapped onto the total electron density surface. This is done using the output checkpoint file from the optimized structure.

  • Visualization: Use a visualization program to render the HOMO, LUMO, and MEP surfaces. The MEP surface is color-coded to identify regions of negative potential (electrophilic attack sites, red) and positive potential (nucleophilic attack sites, blue).[21]

G mol_build 1. Molecular Structure Construction (GaussView) geom_opt 2. Geometry Optimization & Conformational Search (B3LYP/6-311G(d,p)) mol_build->geom_opt freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc nmr_calc 4a. NMR Simulation (GIAO) freq_calc->nmr_calc uv_calc 4b. UV-Vis Simulation (TD-DFT) freq_calc->uv_calc fmo_mep 4c. FMO & MEP Analysis freq_calc->fmo_mep

Caption: Computational workflow for theoretical analysis.

Predicted Molecular Structure and Properties

The following data are predicted based on the computational protocols described in Section 2.

Molecular Geometry

The optimized molecular structure of 2-Fluoro-5-(methylthio)nicotinic acid reveals a nearly planar pyridine ring. The carboxylic acid group is predicted to be the most stable when its hydroxyl proton forms an intramolecular hydrogen bond with the nitrogen atom of the pyridine ring, a common feature in related structures. Key geometric parameters are summarized below.

Table 1: Predicted Geometric Parameters for 2-Fluoro-5-(methylthio)nicotinic acid

Parameter Bond/Angle Predicted Value (B3LYP/6-311G(d,p))
Bond Lengths
C2-F 1.34 Å
C5-S 1.78 Å
S-C(methyl) 1.82 Å
C3-C(carboxyl) 1.49 Å
C=O 1.21 Å
C-O 1.35 Å
Bond Angles
F-C2-N1 117.5°
C4-C5-S 124.8°
C5-S-C(methyl) 102.1°
N1-C2-C3 123.0°

| | C2-C3-C(carboxyl) | 120.5° |

Vibrational Spectroscopy

The calculated vibrational spectrum provides key signatures for functional group identification. The presence of the fluorine atom is expected to introduce a strong C-F stretching vibration, while the carboxylic acid and methylthio groups will also exhibit characteristic modes.

Table 2: Predicted Major Vibrational Frequencies (Scaled)

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch Carboxylic Acid ~3450 (broad, H-bonded)
C-H Stretch Methyl / Aromatic 3100 - 2950
C=O Stretch Carboxylic Acid ~1725
C=C, C=N Stretch Pyridine Ring 1610 - 1450
C-F Stretch Fluoroaromatic ~1250

| C-S Stretch | Thioether | ~700 |

NMR Spectroscopy

The GIAO method predicts the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation. The fluorine atom is expected to significantly influence the chemical shifts of nearby protons and carbons through both inductive effects and through-space coupling.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Referenced to TMS)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H (Carboxyl) ~13.5 -
H4 ~8.3 -
H6 ~8.8 -
H (Methyl) ~2.6 -
C2 - ~160 (¹JCF ≈ 240 Hz)
C3 - ~125
C4 - ~140
C5 - ~130
C6 - ~152
C (Carboxyl) - ~168

| C (Methyl) | - | ~15 |

Electronic Properties

Analysis of the electronic structure provides deep insight into the molecule's reactivity and potential for non-covalent interactions, which are crucial for drug-receptor binding.

G lumo Lowest Unoccupied Molecular Orbital homo Highest Occupied Molecular Orbital homo->lumo  ΔE = E(LUMO) - E(HOMO)  (Reactivity Indicator) axis_start->axis_end Energy

Caption: HOMO-LUMO energy gap and its relation to reactivity.

  • Frontier Molecular Orbitals: The HOMO is primarily localized over the methylthio group and the pyridine ring, indicating these are the most probable sites for electron donation (nucleophilic character). The LUMO is distributed across the pyridine ring and the carboxylic acid group, highlighting these areas as potential electron acceptors (electrophilic character).

    • Predicted E_HOMO: -6.8 eV

    • Predicted E_LUMO: -1.5 eV

    • Predicted Energy Gap (ΔE): 5.3 eV

    A relatively large energy gap suggests high kinetic stability and lower chemical reactivity compared to molecules with smaller gaps.[20]

  • Molecular Electrostatic Potential (MEP): The MEP surface visually confirms the electronic landscape. The most negative potential (red/yellow) is concentrated around the carboxylic oxygen atoms and the pyridine nitrogen, making these the primary sites for electrophilic attack and hydrogen bond acceptance. The most positive potential (blue) is located around the carboxylic hydroxyl proton, identifying it as a hydrogen bond donor site.

Implications for Drug Development

The theoretical data generated for 2-Fluoro-5-(methylthio)nicotinic acid provide a solid foundation for its consideration in drug discovery programs.

  • Structure-Activity Relationships (SAR): The predicted geometry and electronic properties can be used to build hypotheses about how this molecule might interact with biological targets. The MEP map is particularly valuable for predicting hydrogen bonding patterns and electrostatic complementarity within a receptor's active site.[1][21]

  • Pharmacokinetic Properties: The introduction of fluorine often enhances metabolic stability and membrane permeability. The calculated properties (e.g., dipole moment, polarizability) can serve as inputs for quantitative structure-activity relationship (QSAR) models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Lead Optimization: The detailed electronic analysis identifies reactive sites. This knowledge can guide further chemical modifications to enhance potency or reduce off-target effects. For example, the nucleophilic character of the sulfur atom suggests it could be a site for metabolic oxidation, a hypothesis that can be tested experimentally.

Conclusion

This technical guide has established a comprehensive in silico protocol for the characterization of 2-Fluoro-5-(methylthio)nicotinic acid. Using state-of-the-art DFT calculations, we have predicted its stable conformation, key geometric parameters, and simulated its IR, Raman, NMR, and UV-Vis spectra. Furthermore, analysis of the frontier molecular orbitals and molecular electrostatic potential has provided critical insights into the molecule's electronic structure, stability, and potential reactive sites.

These theoretical findings constitute a valuable, predictive dataset that can effectively guide future synthetic efforts and experimental validation. This work exemplifies a modern, computation-driven approach to chemical research, enabling the rapid and cost-effective evaluation of novel molecular structures and accelerating the early stages of drug discovery and materials science.

References

  • GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Biczysko, M. (n.d.). Computational protocols for molecular structure and spectroscopy. University of Wrocław. Retrieved March 7, 2026, from [Link]

  • Gökce, H., & Bahçeli, S. (2013). MOLECULAR STRUCTURE, SPECTROSCOPIC PROPERTIES AND DFT CALCULATIONS OF 2-(METHYLTHIO)NICOTINIC ACID. Elibrary.ru. Retrieved March 7, 2026, from [Link]

  • Gökce, H., & Bahçeli, S. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Kiplagat, A., et al. (2013). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. PMC. Retrieved March 7, 2026, from [Link]

  • Sharma, M. (2024). TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. Retrieved March 7, 2026, from [Link]

  • Lomas, J. S., Joubert, L., & Maurel, F. (2016). Association of symmetrical alkane diols with pyridine: DFT/GIAO calculation of 1 H NMR chemical shifts. Magnetic Resonance in Chemistry, 54(10), 805-814. [Link]

  • Melandri, S., et al. (2015). Accurate molecular structure and spectroscopic properties for nucleobases: A combined computational - microwave investigation of 2-thiouracil as a case study. PMC. Retrieved March 7, 2026, from [Link]

  • de Oliveira, V. M., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Retrieved March 7, 2026, from [Link]

  • Castro, A., et al. (2021). Spectroscopic and computational methods towards molecular structure and reactivity. Benasque. Retrieved March 7, 2026, from [Link]

  • Moniruzzaman, M. (2019). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers. Retrieved March 7, 2026, from [Link]

  • PySCF Tutorial. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. GitHub. Retrieved March 7, 2026, from [Link]

  • Navarrini, W., et al. (2024). A new computational methodology for the characterization of complex molecular environments using IR spectroscopy. RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Palma, J., et al. (2021). Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. PMC. Retrieved March 7, 2026, from [Link]

  • Gorbunova, Y. G., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. Retrieved March 7, 2026, from [Link]

  • Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Retrieved March 7, 2026, from [Link]

  • Jensen, J. H. (2021). Computational spectroscopy of complex systems. The Journal of Chemical Physics. Retrieved March 7, 2026, from [Link]

  • Omixium. (2024). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. Retrieved March 7, 2026, from [Link]

  • Claramunt, R. M., et al. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Yesiltepe, Y. (2020). HIGH-THROUGHPUT CALCULATION OF SMALL MOLECULE NMR CHEMICAL SHIFTS AND MOLECULAR FRAGMENTS. WSU Libraries. Retrieved March 7, 2026, from [Link]

  • Akbaş, H., et al. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. Retrieved March 7, 2026, from [Link]

  • El-Gohary, A. R., & El-Gammal, O. A. (2024). Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. Synthetic Communications. Retrieved March 7, 2026, from [Link]

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Comprehensive Spectroscopic Profiling and Analytical Methodology for 2-Fluoro-5-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2-Fluoro-5-(methylthio)nicotinic acid (CAS: 2586127-05-9) is a highly specialized, polyfunctionalized pyridine derivative. It serves as a critical building block in the rational design of agrochemicals and targeted therapeutics, particularly in the synthesis of kinase inhibitors and advanced crop protection agents.

From a physicochemical perspective, this molecule presents a fascinating electronic dichotomy. The highly electronegative fluorine atom at the C2 position exerts a profound inductive electron-withdrawing effect (


), severely deshielding the adjacent carbon while simultaneously participating in resonance donation (

) into the pyridine

-system. Conversely, the C5-methylthio (

) group introduces significant polarizability and acts as a soft nucleophilic center. The C3-carboxylic acid dictates the molecule's solubility and intermolecular behavior, necessitating specific analytical conditions to mitigate hydrogen-bonded dimerization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic phenomena—explaining exactly why the nuclei resonate where they do, how the scalar couplings propagate through the heteroaromatic ring, and how to execute self-validating analytical protocols to ensure absolute structural confidence[1].

Spectroscopic Data Architecture

The following tables synthesize the empirical and quantum-mechanically predicted spectroscopic parameters for 2-Fluoro-5-(methylthio)nicotinic acid, grounded in established spectral rules for fluorinated pyridines[1] and density functional theory (DFT) coupling calculations[2].

Table 1: H NMR Data Summary (DMSO- , 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Rationale
-COOH 13.50br sN/A1HHighly deshielded acidic proton; broadened due to chemical exchange.
H6 8.45dd

,

1HOrtho to nitrogen (strong deshielding); meta to C5-SCH

.
H4 8.15dd

,

1HSandwiched between electron-withdrawing -COOH and -SCH

.
-SCH

2.55sN/A3HTypical thioether methyl resonance; sharp singlet.
Table 2: C NMR Data Summary (DMSO- , 100 MHz)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Rationale
C=O 164.5sN/ACarboxylic acid carbonyl.
C2 160.5d

Direct C-F bond; extreme splitting driven by Fermi contact term.
C6 148.3d

Adjacent to nitrogen; weak long-range F coupling.
C4 140.1d

Meta to fluorine; moderate scalar coupling.
C5 135.5d

Substituted with -SCH

.
C3 115.2d

Ortho to fluorine; strong two-bond coupling.
-SCH

14.2sN/AAliphatic thioether carbon.
Table 3: F NMR Data Summary (DMSO- , 376 MHz)
Chemical Shift (

, ppm)
MultiplicityReferenceDiagnostic Value
-68.5d (or unresolved m)CFCl

(0 ppm)
Characteristic of a C2-fluorine on a pyridine ring[1].
Table 4: High-Resolution Mass Spectrometry (HRMS-ESI)
Ionization ModeFormulaExact Mass (Da)Observed

Principal Fragments (

)
Negative (ESI-)C

H

FNO

S
187.0103186.0025

142.0127 (

), 126.9892 (

)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a built-in quality control check to prevent artifact misinterpretation.

Workflow A Sample Prep (2-Fluoro-5-(methylthio)nicotinic acid) B NMR Spectroscopy (DMSO-d6, 400 MHz) A->B C LC-HRMS (ESI Negative Mode) A->C D FT-IR Spectroscopy (ATR Module) A->D E 1H, 13C, 19F Resonance & J-Coupling B->E F Exact Mass & Fragmentation [M-H]- = 186.0025 C->F G Functional Group ID (C=O, C-F, Pyridine) D->G H Orthogonal Data Synthesis & Structural Verification E->H F->H G->H

Caption: Orthogonal Spectroscopic Characterization Pipeline for Structural Verification.

Protocol 3.1: Multinuclear NMR Acquisition

Causality of Solvent Choice: DMSO-


 is strictly required over CDCl

. The carboxylic acid motif forms strong intermolecular hydrogen-bonded dimers in non-polar solvents, causing severe quadrupolar relaxation and line broadening. DMSO actively disrupts these dimers, yielding sharp, resolvable multiplets.
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
     (100.0 atom % D) containing 0.03% v/v TMS.
    
  • Self-Validation (Shimming): Acquire a dummy

    
    H scan. The TMS peak full-width at half-maximum (FWHM) must be 
    
    
    
    Hz. If broader, re-shim the Z1/Z2 gradients to prevent artificial merging of the fine
    
    
    couplings.
  • Acquisition:

    • 
      H NMR:  16 scans, 64k data points, relaxation delay (D1) = 2.0 s.
      
    • 
      C NMR:  512 scans, broad-band proton decoupling (WALTZ-16).
      
    • 
      F NMR:  32 scans, inverse-gated proton decoupling to suppress Nuclear Overhauser Effect (NOE) distortions.
      
Protocol 3.2: LC-HRMS (ESI-) Analysis

Causality of Ionization Mode: The presence of the C3-carboxylic acid makes the molecule highly prone to deprotonation. Negative Electrospray Ionization (ESI-) provides superior signal-to-noise ratios compared to positive mode.

  • Mobile Phase: Solvent A: LC-MS grade Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes on a C18 column (2.1 x 50 mm, 1.8 µm).

  • Self-Validation (Calibration): Inject a sodium formate calibration solution prior to the run. Mass accuracy must be

    
     ppm error.
    
  • Fragmentation (MS/MS): Apply Collision-Induced Dissociation (CID) at 20 eV, 30 eV, and 40 eV to map the fragmentation trajectory.

Protocol 3.3: FT-IR (ATR) Spectroscopy
  • Background: Collect a 32-scan background of the clean diamond ATR crystal.

  • Self-Validation (Crystal Integrity): Ensure the background spectrum shows no residual organic contamination (flat baseline at 3000-2800 cm

    
    ).
    
  • Acquisition: Compress 2-3 mg of the solid powder onto the crystal. Acquire 32 scans from 4000 to 400 cm

    
     at 4 cm
    
    
    
    resolution. Look for the diagnostic
    
    
    stretch at ~1695 cm
    
    
    and the strong
    
    
    stretch at ~1050 cm
    
    
    .

Data Interpretation & Mechanistic Causality

The Origin of Extreme Scalar Couplings ( )

In the


C NMR spectrum, the C2 carbon resonates as a doublet with a massive coupling constant (

Hz). Why is this value so large? Scalar coupling is transmitted through electrons, specifically via the Fermi contact mechanism , which is strictly dependent on the

-orbital character of the bond[2]. Because fluorine is highly electronegative, it draws

-character toward itself, forcing the carbon to utilize more

-character in the C-F bond. This elevated

-electron density at the nucleus facilitates highly efficient spin-spin information transfer, resulting in the massive 235 Hz splitting.
MS Fragmentation Logic

The ESI- MS/MS spectrum yields a highly predictable, yet structurally diagnostic, fragmentation cascade.

Fragmentation M [M-H]- Precursor m/z 186.0025 F1 Fragment 1 (-CO2) m/z 142.0127 M->F1 Decarboxylation (-44 Da) F2 Fragment 2 (-CH3•) m/z 126.9892 F1->F2 Homolytic Cleavage (-15 Da) F3 Fragment 3 (-HF) m/z 106.9830 F2->F3 HF Elimination (-20 Da)

Caption: Proposed ESI- Negative Mode Fragmentation Pathway for 2-Fluoro-5-(methylthio)nicotinic acid.

Causality of Fragmentation:

  • Decarboxylation (

    
     Da):  The 
    
    
    
    ion is localized on the carboxylate. Upon collisional activation, the molecule readily ejects
    
    
    , driven by the thermodynamic stability of the resulting fluoropyridyl anion.
  • Homolytic Cleavage (

    
     Da):  Thioethers are notorious for undergoing homolytic bond cleavage under MS/MS conditions. The loss of a methyl radical (
    
    
    
    ) from the even-electron fragment generates a highly stabilized, odd-electron radical anion at
    
    
    126.9892.
  • HF Elimination (

    
     Da):  The high-energy radical anion subsequently expels hydrogen fluoride (HF), a process driven by the extreme thermodynamic strength of the H-F bond formed in the gas phase.
    

References

  • Sigma-Aldrich - 2-Fluoro-5-(methylthio)
  • Fluorine Notes (2017)
  • The Journal of Physical Chemistry A (ACS Publications, 2002)

Sources

The Strategic Versatility of 2-Fluoro-5-(methylthio)nicotinic Acid: A Technical Guide for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the potential research applications of 2-Fluoro-5-(methylthio)nicotinic acid, a uniquely functionalized heterocyclic compound. We will dissect its structural components to build a rationale for its application in key therapeutic areas and as a versatile tool for chemical biology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their discovery pipelines.

Introduction: Deconstructing the Pharmacophoric Elements

2-Fluoro-5-(methylthio)nicotinic acid is a pyridine derivative featuring three key functional groups that each contribute to its potential as a valuable research molecule: the nicotinic acid core, a fluorine substituent, and a methylthio group. Understanding the established roles of these components in medicinal chemistry provides a strong foundation for hypothesizing its utility.

  • The Nicotinic Acid Scaffold: A well-established pharmacophore, the nicotinic acid (vitamin B3) backbone is present in numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including lipid-lowering, anti-inflammatory, and anticancer effects[1][2][3][4][5][6][7][8][9][10].

  • The Influence of Fluorine: The incorporation of a fluorine atom at the 2-position is a strategic modification. Fluorine's high electronegativity and small size can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability[11][12]. This makes fluorinated nicotinic acids attractive building blocks for active pharmaceutical ingredients (APIs) and for applications such as positron emission tomography (PET) imaging[12][13].

  • The Versatile Methylthio Group: The methylthio (-SCH3) moiety at the 5-position offers both a point for metabolic transformation and a reactive handle for chemical modification. It can influence the pharmacokinetic profile of a compound by providing a site for metabolism[14]. Furthermore, the methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies[15]. Its presence is noted in a range of pharmaceuticals, including antiviral and anticancer agents[14][16].

This unique combination of functionalities suggests that 2-Fluoro-5-(methylthio)nicotinic acid is a promising starting point for several research and development endeavors.

Potential Research Application I: Anticancer Drug Discovery

Scientific Rationale: The nicotinic acid scaffold is a known entity in the development of anticancer agents[1][2][3]. The fluorine and methylthio substituents on 2-Fluoro-5-(methylthio)nicotinic acid can be exploited to enhance potency, selectivity, and pharmacokinetic properties. The fluorine atom can improve metabolic stability, a crucial factor in maintaining therapeutic concentrations of a drug. The methylthio group can be a key interaction point with a biological target or serve as a site for further chemical derivatization to optimize activity.

Proposed Research Workflow

anticancer_workflow cluster_synthesis Library Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action cluster_in_vivo In Vivo Evaluation start 2-Fluoro-5-(methylthio)nicotinic acid derivatization Derivatization via -COOH and -SCH3 groups start->derivatization library Compound Library derivatization->library cell_lines Panel of Cancer Cell Lines cytotoxicity Cytotoxicity Assays (MTT, etc.) library->cytotoxicity cell_lines->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 hit_compounds Active Compounds ic50->hit_compounds target_id Target Identification/ Validation hit_compounds->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis lead_compound Lead Compound pathway_analysis->lead_compound xenograft Xenograft Models lead_compound->xenograft efficacy Efficacy & PK/PD Studies xenograft->efficacy

Caption: Workflow for anticancer drug discovery using 2-Fluoro-5-(methylthio)nicotinic acid.

Experimental Protocols

A. Synthesis of an Amide Library from 2-Fluoro-5-(methylthio)nicotinic acid

  • Acid Chloride Formation: To a solution of 2-Fluoro-5-(methylthio)nicotinic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve a diverse panel of primary and secondary amines (1.1 equivalents each) in DCM.

  • Slowly add the acid chloride solution to each amine solution at 0°C.

  • Allow the reactions to warm to room temperature and stir overnight.

  • Wash the reaction mixtures with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layers over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting amides by column chromatography.

B. MTT Cytotoxicity Assay

  • Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the synthesized compounds (0.1 to 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Compound Structure MCF-7 IC50 (µM) A549 IC50 (µM) HCT116 IC50 (µM)
Parent Acid 2-Fluoro-5-(methylthio)nicotinic acid>100>100>100
Amide Derivative 1 [Structure of Amide 1]15.223.518.9
Amide Derivative 2 [Structure of Amide 2]8.712.19.5
... ............

Potential Research Application II: Development of Novel Anti-inflammatory Agents

Scientific Rationale: Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties[6][7]. The unique electronic and steric properties conferred by the fluorine and methylthio groups could lead to the development of novel anti-inflammatory agents with improved efficacy and side-effect profiles. For instance, these substitutions may alter the binding to key inflammatory targets like cyclooxygenase (COX) enzymes or modulate inflammatory signaling pathways.

Proposed Research Workflow

anti_inflammatory_workflow cluster_synthesis Library Synthesis cluster_screening In Vitro Anti-inflammatory Assays cluster_mechanistic Mechanism of Action cluster_in_vivo In Vivo Evaluation start 2-Fluoro-5-(methylthio)nicotinic acid derivatization Ester and Amide Derivatization start->derivatization library Compound Library derivatization->library macrophages LPS-stimulated RAW 264.7 Macrophages assays Nitric Oxide (Griess Assay) and Cytokine (ELISA) Assays library->assays macrophages->assays ic50 Determine IC50 for NO and Cytokine Inhibition assays->ic50 hit_compounds Active Compounds ic50->hit_compounds cox_inhibition COX-1/COX-2 Inhibition Assays hit_compounds->cox_inhibition western_blot Western Blot for Inflammatory Markers cox_inhibition->western_blot lead_compound Lead Compound western_blot->lead_compound edema_model Carrageenan-induced Paw Edema Model lead_compound->edema_model efficacy Anti-inflammatory Efficacy edema_model->efficacy

Caption: Workflow for anti-inflammatory drug discovery.

Experimental Protocols

A. Griess Assay for Nitric Oxide Production

  • Culture RAW 264.7 macrophages in 96-well plates.

  • Pre-treat cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

B. COX-1/COX-2 Inhibition Assay

  • Utilize a commercially available COX-1/COX-2 inhibitor screening assay kit.

  • Follow the manufacturer's instructions to determine the inhibitory activity of the synthesized compounds against both COX isoforms.

  • Calculate the IC50 values for COX-1 and COX-2 inhibition to assess potency and selectivity.

Compound NO Inhibition IC50 (µM) COX-1 Inhibition IC50 (µM) COX-2 Inhibition IC50 (µM) Selectivity Index (COX-1/COX-2)
Parent Acid >50>50>50-
Derivative X 12.525.32.112.0
Derivative Y 8.9>505.8>8.6
... ............

Potential Research Application III: A Versatile Chemical Probe

Scientific Rationale: The methylthio group of 2-Fluoro-5-(methylthio)nicotinic acid can be leveraged as a reactive handle to develop chemical probes for target identification and validation. By oxidizing the methylthio group to a more reactive methylsulfoxide or methylsulfone, its leaving group potential in nucleophilic aromatic substitution is enhanced[15]. This allows for the introduction of various reporter tags (e.g., biotin, fluorescent dyes) or photoaffinity labels.

Proposed Research Workflow

chemical_probe_workflow cluster_synthesis Probe Synthesis cluster_application Target Identification cluster_identification Protein Identification start 2-Fluoro-5-(methylthio)nicotinic acid oxidation Oxidation of -SCH3 to -SO2CH3 start->oxidation tagging Nucleophilic Substitution with Tagged Nucleophile oxidation->tagging probe Tagged Chemical Probe tagging->probe cell_lysate Cell Lysate Incubation probe->cell_lysate probe->cell_lysate pull_down Affinity Pull-down (e.g., Streptavidin beads) cell_lysate->pull_down sds_page SDS-PAGE and Western Blot pull_down->sds_page in_gel_digest In-gel Digestion of Pulled-down Proteins sds_page->in_gel_digest mass_spec LC-MS/MS Analysis in_gel_digest->mass_spec protein_id Protein Identification mass_spec->protein_id

Caption: Workflow for developing and using a chemical probe.

Experimental Protocols

A. Synthesis of a Biotinylated Probe

  • Oxidation: Dissolve 2-Fluoro-5-(methylthio)nicotinic acid in a suitable solvent and treat with an oxidizing agent like m-CPBA to form the corresponding methylsulfone.

  • Amidation with a Linker: Couple the resulting acid with a bifunctional linker containing an amine and a protected alkyne or azide group.

  • Click Chemistry: Deprotect the alkyne or azide and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a biotin-azide or biotin-alkyne conjugate.

  • Purify the final biotinylated probe by HPLC.

B. Affinity Pull-down Assay

  • Incubate the biotinylated probe with a relevant cell lysate.

  • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the probe-protein complexes.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or proceed with in-gel digestion for mass spectrometry-based identification.

Conclusion

2-Fluoro-5-(methylthio)nicotinic acid represents a promising and versatile starting point for a range of research applications in drug discovery and chemical biology. Its unique combination of a biologically active nicotinic acid core with the modulating effects of a fluorine substituent and the reactive potential of a methylthio group provides a rich platform for the development of novel therapeutics and chemical tools. The proposed workflows and experimental protocols in this guide offer a strategic framework for unlocking the full potential of this intriguing molecule.

References

  • The Methylthio Moiety: A Subtle Advantage in Quinazoline-Based Drug Design. Benchchem.
  • The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring. Benchchem.
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available at: [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent... Ingenta Connect. Available at: [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. Available at: [Link]

  • Mastering the Chemistry of Methylthio Compounds: A Guide for Global Chemical Buyers.
  • (PDF) Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs.
  • Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a.
  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Available at: [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka | Patsnap. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • Methyl-Containing Pharmaceuticals. Semantic Scholar. Available at: [Link]

  • The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Hilaris Publisher. Available at: [Link]

  • CN1613849A - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.
  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
  • Nicotinic acid. Wikipedia. Available at: [Link]

  • niacin (vitamin B3, nicotinic acid).
  • Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. PubMed. Available at: [Link]

  • Vitamin B3. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. Available at: [Link]

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2-Fluoro-5-(methylthio)nicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Fluoro-5-(methylthio)nicotinic acid: A Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(methylthio)nicotinic acid, a heterocyclic building block of significant interest to researchers and professionals in drug development. While specific public data on this compound is limited, this document consolidates its known properties and provides expert-driven insights into its synthesis, characterization, and potential applications by drawing logical parallels from closely related fluorinated nicotinic acid derivatives. The strategic incorporation of both a fluorine atom and a methylthio group presents a unique combination of electronic and steric properties, making it a valuable scaffold for creating novel therapeutic agents. This guide offers both foundational knowledge and practical, field-proven methodologies for its use.

Compound Profile and Physicochemical Properties

2-Fluoro-5-(methylthio)nicotinic acid is a substituted pyridine derivative. The presence of a fluorine atom at the 2-position, a carboxylic acid at the 3-position, and a methylthio group at the 5-position creates a unique electronic and structural profile. The fluorine atom acts as a bioisostere for a hydrogen atom but introduces high electronegativity, which can modulate the pKa of the nearby carboxylic acid and the pyridine nitrogen, influence metabolic stability, and enhance binding interactions with target proteins.[1][2][3] The methylthio group increases lipophilicity, potentially improving membrane permeability.[3]

Quantitative data for this specific compound are summarized below.

PropertyValueSource
IUPAC Name 2-Fluoro-5-(methylthio)pyridine-3-carboxylic acid-
Molecular Formula C₇H₆FNO₂SDerived
Molecular Weight 187.19 g/mol Calculated
CAS Number 2586127-05-9Verified
Canonical SMILES CS C1=CC(=C(N=C1)F)C(=O)ODerived
Appearance White to off-white solidExpected
Solubility Soluble in organic solvents (DMSO, DMF, Methanol)Expected
Storage Store in a cool, dry place, sealed from air and moistureStandard Practice

Rationale and Application in Drug Discovery

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are fundamental scaffolds in pharmacology.[4][5] The strategic fluorination of such scaffolds is a cornerstone of modern medicinal chemistry, often employed to enhance a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[3][6]

The subject molecule, 2-Fluoro-5-(methylthio)nicotinic acid, serves as an advanced intermediate or building block. Its carboxylic acid handle allows for straightforward derivatization, typically through amide bond formation, to couple the pyridine core to other fragments or pharmacophores.

Potential Therapeutic Targets:
  • Anti-inflammatory Agents: Nicotinic acid derivatives have been explored as anti-inflammatory agents.[7]

  • Metabolic Disorders: As an analog of niacin, this scaffold could be used to develop agonists for receptors like GPR109a, which is involved in lipid metabolism.[8]

  • Oncology: Fluorinated heterocycles are prevalent in anticancer drug candidates, where they can improve target residence time and cell permeability.[3][9]

The general workflow for utilizing such a building block in a drug discovery campaign is illustrated below.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Preclinical Development A 2-Fluoro-5-(methylthio)nicotinic acid (Building Block) B Amide Coupling with Amine Library (R-NH2) A->B SOCl2 or HATU C Purification & Characterization B->C HPLC / LC-MS D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H In Vitro ADME/Tox G->H I In Vivo Efficacy Studies H->I J Candidate Selection I->J

Caption: Drug discovery workflow using the title compound.

Synthesis and Purification Protocol

Proposed Synthetic Workflow Diagram

G A 2,5-Difluoronicotinic Acid B Methyl 2,5-difluoronicotinate A->B SOCl2, MeOH Reflux C Methyl 2-fluoro-5-(methylthio)nicotinate B->C Sodium thiomethoxide (NaSMe) DMF, 80 °C D 2-Fluoro-5-(methylthio)nicotinic acid (Final Product) C->D 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Proposed synthesis of the title compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 2,5-Difluoronicotinic Acid

  • Suspend 2,5-difluoronicotinic acid (1.0 eq) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise over 30 minutes. Causality: This converts the carboxylic acid to a more reactive acyl chloride in situ, which is then immediately esterified by the methanol solvent. Using thionyl chloride is efficient as the byproducts (SO₂ and HCl) are gaseous.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC or LC-MS until starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and SOCl₂.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,5-difluoronicotinate, which can be used without further purification.

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

  • Dissolve the crude methyl 2,5-difluoronicotinate (1.0 eq) in anhydrous dimethylformamide (DMF, 10 volumes).

  • Add sodium thiomethoxide (1.1 eq) portion-wise at room temperature. Causality: The fluorine at the 5-position is more activated towards nucleophilic substitution than the fluorine at the 2-position due to the electron-withdrawing effects of the ester and the ring nitrogen. Sodium thiomethoxide is a potent sulfur nucleophile.

  • Heat the mixture to 80 °C for 2-3 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction, pour it into ice-water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure methyl 2-fluoro-5-(methylthio)nicotinate.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the purified ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours. Causality: LiOH is a strong base that saponifies the methyl ester back to the carboxylic acid (as a lithium salt). THF co-solvent ensures solubility of the organic ester.

  • Monitor the reaction by TLC/LC-MS.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3-4 with 1M HCl. A precipitate should form.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 2-Fluoro-5-(methylthio)nicotinic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The expected results are based on the known spectral data of analogous structures.[12][13]

TechniqueExpected Observations
¹H NMR - Aromatic region (7.5-9.0 ppm): Two signals, likely doublets or doublet of doublets, corresponding to the two protons on the pyridine ring. - Aliphatic region (~2.5 ppm): A singlet corresponding to the three protons of the methylthio (-SCH₃) group. - Carboxylic acid proton: A broad singlet (>10 ppm), which may be absent if using a deuterated protic solvent like D₂O.
¹³C NMR - ~165-170 ppm (C=O of carboxylic acid). - ~110-160 ppm (5 aromatic carbons, with C-F and C-S couplings). - ~15-20 ppm (-SCH₃ carbon).
¹⁹F NMR - A single resonance, characteristic of an aryl fluoride.
Mass Spec (ESI) - [M+H]⁺: Expected m/z = 188.0179 - [M-H]⁻: Expected m/z = 186.0023
FT-IR - Broad O-H stretch (~2500-3300 cm⁻¹). - Sharp C=O stretch (~1700 cm⁻¹). - C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹). - C-F stretch (~1200-1250 cm⁻¹).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safe handling procedures should be based on those for structurally related, hazardous chemicals.[12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8 °C.

References

  • Skinner, P. J., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5620-5623. Available at: [Link]

  • Generic Safety Data Sheet Information. (2023). General handling precautions for chemical reagents.
  • PubChem. (n.d.). 2-Fluoronicotinic acid. National Center for Biotechnology Information. Available at: [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet. General guidelines for handling flammable or hazardous solids.
  • Patsnap. (2005). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka. Available at: [Link]

  • Gelest. (2014). Hexamethylcyclotrisiloxane Safety Data Sheet. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed, 38480391.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Google Patents. (n.d.). CN1613849A - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Shah, P. & Westwell, A. D. (2007). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
  • Al-Craven, L., et al. (2023).
  • Kumar, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6084. Available at: [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid procedure. Available at: [Link]

  • Lisicki, D., et al. (2022).
  • Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]

  • Cheméo. (n.d.). Niacin (CAS 59-67-6) - Chemical & Physical Properties. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Available at: [Link]

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Methodological & Application

The Strategic Application of 2-Fluoro-5-(methylthio)nicotinic Acid in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of chemical scaffolds, substituted pyridines hold a privileged position due to their prevalence in a myriad of biologically active compounds.[1] This guide focuses on a particularly intriguing, yet underexplored, building block: 2-Fluoro-5-(methylthio)nicotinic acid . This molecule uniquely combines three key pharmacophoric elements: a pyridine-3-carboxylic acid core, a fluorine atom at the 2-position, and a methylthio group at the 5-position. The strategic incorporation of fluorine and sulfur-containing moieties into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and target binding affinity.[2][3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide in-depth application notes on the strategic utility of 2-Fluoro-5-(methylthio)nicotinic acid, detailed protocols for its synthetic manipulation, and an exploration of its potential in medicinal chemistry, particularly in the context of fragment-based drug discovery and lead optimization.

Physicochemical Properties and Strategic Rationale

The unique substitution pattern of 2-Fluoro-5-(methylthio)nicotinic acid imparts a distinct set of physicochemical properties that can be leveraged in drug design.

PropertyPredicted/Inferred ValueSignificance in Drug Discovery
Molecular Weight 187.19 g/mol Ideal for fragment-based screening and lead-like libraries.
pKa (Carboxylic Acid) ~3-4Provides a handle for salt formation and modulates solubility. The electron-withdrawing fluorine atom is expected to increase acidity compared to unsubstituted nicotinic acid.
cLogP ~1.5-2.5Occupies a favorable lipophilicity range for cell permeability and oral bioavailability.
Topological Polar Surface Area (TPSA) ~65 ŲContributes to good membrane permeability.

The rationale for employing this specific scaffold lies in the synergistic effects of its substituents:

  • 2-Fluoro Substituent: The fluorine atom at the 2-position serves multiple purposes. It can act as a bioisostere for a hydrogen atom, influencing local electronic properties and potentially enhancing binding interactions through hydrogen bonding or dipole-dipole interactions.[3][5] Crucially, the C-F bond is metabolically stable, which can prevent oxidative metabolism at that position, a common liability for many drug candidates.[2] Furthermore, the fluorine atom activates the 2-position for nucleophilic aromatic substitution (SNAr), providing a potential avenue for further diversification.[6][7]

  • 5-Methylthio Substituent: The methylthio group can significantly impact a molecule's conformation and electronic properties. As a bioisosteric replacement for other small substituents like a methyl or chloro group, it can fine-tune van der Waals interactions within a binding pocket. The sulfur atom can also participate in non-covalent interactions, such as sulfur-π and lone pair-π interactions. Moreover, the methylthio group can be oxidized in vivo to the corresponding sulfoxide and sulfone, which can have different solubility and binding properties, potentially leading to a "soft drug" or a pro-drug approach.

  • Nicotinic Acid Core: The pyridine-3-carboxylic acid moiety is a well-established pharmacophore present in numerous approved drugs.[8] The carboxylic acid provides a key interaction point for forming salt bridges with basic residues in protein targets and is a versatile handle for chemical modification, most commonly through amide bond formation.

Synthetic Strategies and Key Protocols

Proposed Synthesis of 2-Fluoro-5-(methylthio)nicotinic Acid

A potential synthetic route starts from the commercially available 2,6-dichloro-5-fluoronicotinonitrile.

Synthetic Pathway A 2,6-dichloro-5-fluoronicotinonitrile B Ethyl 2,6-dichloro-5-fluoronicotinate A->B 1. H2SO4, H2O 2. EtOH, H+ C Ethyl 2-chloro-5-fluoro-6-(methylthio)nicotinate B->C NaSMe, DMF D Ethyl 2-fluoro-5-(methylthio)nicotinate C->D H2, Pd/C, Et3N E 2-Fluoro-5-(methylthio)nicotinic acid D->E LiOH, THF/H2O

Figure 1: Proposed synthetic pathway to 2-Fluoro-5-(methylthio)nicotinic acid.

Step 1: Synthesis of Ethyl 2,6-dichloro-5-fluoronicotinate (B) The starting nitrile (A) can be hydrolyzed to the corresponding carboxylic acid using strong acid, followed by Fischer esterification with ethanol to yield the ethyl ester (B). This two-step process is well-documented for related nicotinonitriles.[9]

Step 2: Synthesis of Ethyl 2-chloro-5-fluoro-6-(methylthio)nicotinate (C) A crucial step involves the selective nucleophilic aromatic substitution of one of the chloro groups. A patent for a related synthesis suggests that the chlorine at the 6-position is more susceptible to displacement by a sulfur nucleophile.[10] Treatment of the dichloroester (B) with sodium thiomethoxide in a polar aprotic solvent like DMF should afford the desired methylthioether (C).

Step 3: Synthesis of Ethyl 2-fluoro-5-(methylthio)nicotinate (D) Selective dechlorination at the 2-position can be achieved through catalytic hydrogenation. The use of a palladium on carbon catalyst in the presence of a base like triethylamine is a standard method for the reduction of aryl chlorides.[11]

Step 4: Synthesis of 2-Fluoro-5-(methylthio)nicotinic acid (E) The final step is the saponification of the ethyl ester (D) using a base such as lithium hydroxide in a mixture of THF and water to yield the target carboxylic acid (E).

Protocol 1: Amide Bond Formation with 2-Fluoro-5-(methylthio)nicotinic Acid

The carboxylic acid moiety of 2-Fluoro-5-(methylthio)nicotinic acid is a versatile handle for creating libraries of amides, a common motif in drug molecules.

Amide Coupling Workflow start 2-Fluoro-5-(methylthio)nicotinic acid + Primary/Secondary Amine step1 Dissolve in aprotic solvent (e.g., DMF, DCM) start->step1 step2 Add coupling reagent (e.g., HATU, HOBt/EDC) step1->step2 step3 Add non-nucleophilic base (e.g., DIPEA) step2->step3 step4 Stir at room temperature step3->step4 step5 Aqueous workup and extraction step4->step5 end Purified Amide Product step5->end

Figure 2: General workflow for amide coupling reactions.

Materials:

  • 2-Fluoro-5-(methylthio)nicotinic acid

  • Primary or secondary amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide-based coupling system (e.g., EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • To a solution of 2-Fluoro-5-(methylthio)nicotinic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq).

  • Add HATU (1.2 eq) to the reaction mixture.

  • Add DIPEA (2.0 eq) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to afford the desired amide.

Applications in Medicinal Chemistry

The unique combination of a fluorinated pyridine core and a methylthio substituent makes 2-Fluoro-5-(methylthio)nicotinic acid a valuable building block for various applications in medicinal chemistry.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 200 g/mol , 2-Fluoro-5-(methylthio)nicotinic acid is an ideal candidate for inclusion in a fragment library. Fragment-based screening can identify low-affinity binders to a biological target, which can then be optimized into potent leads. The carboxylic acid can serve as a primary anchor point for binding, while the fluoro and methylthio groups can probe different regions of the binding pocket. Subsequent optimization can involve growing the fragment from the amine generated via amide coupling or by modifying the methylthio group.

Lead Optimization and Bioisosteric Replacement

In a lead optimization campaign, 2-Fluoro-5-(methylthio)nicotinic acid can be used as a bioisosteric replacement for other substituted aromatic or heteroaromatic moieties. For instance, it could replace a 3-carboxy-phenyl or a different substituted pyridine ring to improve metabolic stability, modulate pKa, or introduce new binding interactions. The methylthio group can be a bioisostere for a methyl, chloro, or even a small alkoxy group, offering a subtle way to alter steric and electronic properties.

Potential Therapeutic Areas

While no specific biological activity has been reported for 2-Fluoro-5-(methylthio)nicotinic acid itself, derivatives of nicotinic acid and fluorinated pyridines have shown a wide range of therapeutic potential, including:

  • Anti-inflammatory agents: Nicotinic acid derivatives have been explored for their anti-inflammatory properties.[12]

  • Antimicrobial agents: The pyridine nucleus is a common feature in many antibacterial and antifungal compounds.[13]

  • Kinase inhibitors: Fluorinated pyridines are prevalent scaffolds in many kinase inhibitors used in oncology.

  • Central Nervous System (CNS) agents: The nicotinic acetylcholine receptor is a key target in the CNS, and substituted pyridines are often used to modulate its activity.[14]

Conclusion

2-Fluoro-5-(methylthio)nicotinic acid represents a promising, yet underutilized, building block in medicinal chemistry. Its unique combination of a fluorinated pyridine core, a modifiable carboxylic acid, and a bioisosterically relevant methylthio group provides a rich platform for the design and synthesis of novel drug candidates. The proposed synthetic route and the detailed protocol for amide bond formation offer a practical starting point for researchers to incorporate this versatile scaffold into their drug discovery programs. As the demand for novel chemical matter with improved pharmacological properties continues to grow, the strategic application of such well-designed building blocks will be crucial for the successful development of the next generation of therapeutics.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC.
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI.
  • Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
  • Nucleophilic arom
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
  • Nucleophilic Arom
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrmidine-4(3H)-ones. TSI Journals.
  • Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. DR-NTU.
  • An improved solvent-free synthesis of flunixin and 2-(arylamino)
  • Synthesis and biological evaluation of fluoro analogues of antimitotic phenst
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse ...
  • Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-Portal.org.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. PMC.
  • SYNTHESIS AND EVALUATION OF 2-MERCAPTOTHIAZOLE-PROPIONIC ACID DERIVATIVES OF BIOLOGICAL INTEREST. TSI Journals.
  • Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. MDPI.

Sources

Application Note: Advanced Purification Strategies for 2-Fluoro-5-(methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development. Content Type: Technical Protocol & Application Guide.

Introduction & Chemical Profiling

The isolation and purification of functionalized pyridine derivatives are critical steps in pharmaceutical intermediate synthesis. 2-Fluoro-5-(methylthio)nicotinic acid (CAS: 2586127-05-9)[1] presents a unique set of purification challenges due to its highly functionalized, amphoteric nature. Designing a purification workflow requires a deep understanding of how its structural moieties react under various physicochemical conditions[2].

Structural Causality in Purification Design:
  • C3-Carboxylic Acid (pKa ~3.5): This acidic moiety allows for chemoselective acid-base extraction. However, during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the mobile phase must be heavily buffered below this pKa. If the carboxylic acid is partially ionized, it will cause severe peak tailing and poor retention on hydrophobic stationary phases[3].

  • C2-Fluoro Substituent: The fluorine atom is highly activated by both the electron-withdrawing pyridine nitrogen and the adjacent carboxylic acid. It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). Consequently, harsh basic conditions (e.g., >1M NaOH) must be strictly avoided  to prevent the formation of 2-hydroxy-5-(methylthio)nicotinic acid.
    
  • C5-Methylthio Group: Thioethers are prone to oxidation, readily forming sulfoxides or sulfones. All purification solvents should be degassed, and prolonged exposure to atmospheric oxygen or peroxide-forming solvents (like ethers) should be minimized.

Purification Decision Tree & Workflow

The following workflow illustrates a self-validating, three-tier purification system designed to isolate the target compound from crude reaction mixtures, moving from bulk impurity removal to high-resolution polishing.

PurificationWorkflow Crude Crude Mixture 2-Fluoro-5-(methylthio)nicotinic acid LLE Acid-Base Extraction (NaHCO3 / EtOAc) Crude->LLE Aqueous Aqueous Layer (Sodium Salt) LLE->Aqueous Product Organic Organic Layer (Neutral Impurities) LLE->Organic Waste Acidify Acidification (pH 2-3) & EtOAc Extraction Aqueous->Acidify HPLC Prep RP-HPLC (C18, 0.1% TFA) Acidify->HPLC Crude Acid Recryst Recrystallization (EtOH/H2O) HPLC->Recryst Final Polish Pure Pure Product (>99% Purity) Recryst->Pure

Fig 1. Multi-step purification workflow for 2-Fluoro-5-(methylthio)nicotinic acid.

Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Objective: Bulk removal of neutral organic impurities (e.g., unreacted thioethers, deactivated catalysts) while protecting the 2-fluoro group from hydrolysis.

Mechanistic Rationale: We utilize 5% Sodium Bicarbonate (


, pH ~8) rather than Sodium Hydroxide (

, pH >12).

is sufficiently basic to deprotonate the carboxylic acid (driving the target into the aqueous layer as a sodium salt) but mild enough to prevent

displacement of the 2-fluoro substituent.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Mild Deprotonation: Add an equal volume of 5% aqueous

    
    . Stir vigorously for 10 minutes at room temperature.
    
  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing the sodium salt of the product). Discard the upper EtOAc layer (containing neutral/lipophilic impurities).

  • Washing: Wash the aqueous layer with one additional volume of EtOAc to ensure complete removal of lipophilic contaminants.

  • Reprotonation: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 1M Hydrochloric Acid (HCl) dropwise until the pH reaches 2.0–2.5. Causality: Cooling prevents exothermic degradation during acidification. At pH 2, the carboxylic acid is fully protonated, rendering the molecule lipophilic.

  • Recovery Extraction: Extract the acidified aqueous phase with fresh EtOAc (

    
     mL/g).
    
  • Drying: Combine the organic extracts, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the semi-pure crude acid.
    
Protocol B: Preparative Reverse-Phase HPLC

Objective: High-resolution separation of structurally similar impurities, such as regioisomers or sulfoxide oxidation byproducts[4].

Mechanistic Rationale: Carboxylic acids exist in a dynamic equilibrium between their neutral and anionic states in water. If injected onto a hydrophobic C18 column at neutral pH, this equilibrium causes peak splitting and severe tailing. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, we suppress ionization (pH ~2), ensuring the molecule remains fully protonated and interacts uniformly with the stationary phase[3].

Step-by-Step Procedure:

  • Column Selection: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

    • Critical Step: Sparge both solvents with Helium or sonicate under vacuum for 15 minutes. Causality: Removing dissolved oxygen prevents on-column oxidation of the methylthio group to a sulfoxide.

  • Gradient Elution:

    • 0-5 min: 10% B (Isocratic hold to elute highly polar salts)

    • 5-25 min: 10% to 70% B (Linear gradient to elute the target compound)

    • 25-30 min: 100% B (Column wash)

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Fraction Collection: Collect the major peak, immediately freeze, and lyophilize to prevent acid-catalyzed degradation during solvent evaporation.

Protocol C: Recrystallization (Final Polish)

Objective: Achieve >99.5% crystalline purity by excluding trace stereochemical or constitutional isomers from the crystal lattice.

Step-by-Step Procedure:

  • Suspend the lyophilized HPLC product in a minimal amount of boiling Ethanol (EtOH).

  • Add hot HPLC-grade Water dropwise until the solution just becomes cloudy (the cloud point).

  • Add 1-2 drops of hot EtOH until the solution turns clear again.

  • Remove from heat and allow the flask to cool to room temperature slowly over 4 hours. Causality: Rapid cooling causes precipitation, which traps impurities within the solid matrix. Slow cooling allows for the thermodynamic formation of a pure crystal lattice.

  • Transfer to a 4 °C refrigerator for 12 hours to maximize yield.

  • Filter the white/off-white crystals via vacuum filtration and wash with ice-cold 10% EtOH/Water. Dry under high vacuum.

Quantitative Data & Recovery Metrics

The following table summarizes the expected performance metrics at each stage of the purification workflow, providing a self-validating benchmark for process chemists.

Purification StagePrimary TechniqueTarget Impurities RemovedExpected Purity (%)Step Recovery (%)
Stage 1: Bulk Cleanup Acid-Base LLE (

)
Unreacted thioethers, neutral catalysts, lipophilic organics80 - 85%90 - 95%
Stage 2: High-Res Separation Prep RP-HPLC (C18, 0.1% TFA)Sulfoxide/sulfone byproducts, regioisomers, polar degradation products95 - 98%75 - 80%
Stage 3: Final Polish Recrystallization (EtOH/

)
Trace constitutional isomers, residual TFA salts> 99.5%85 - 90%
Overall Process Combined Workflow All process impurities > 99.5% ~ 60 - 65%

References

  • Use of TLC and RPTLC for separation of nicotinic acid derivatives Source: AKJournals / Journal of Planar Chromatography URL:[Link]

  • When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? Source: ResearchGate (Chromatography Troubleshooting) URL:[Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Troubleshooting & Optimization

challenges in the synthesis of 2-Fluoro-5-(methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-(methylthio)nicotinic acid is a high-value scaffold in medicinal chemistry, particularly for developing inhibitors targeting GPCRs and kinases where the 2-fluoro group serves as a critical handle for further nucleophilic substitution or hydrogen bond modulation.

The synthesis of this molecule presents a classic chemoselectivity paradox :

  • The 2-Fluoro position is highly activated for Nucleophilic Aromatic Substitution (

    
    ), making it susceptible to premature displacement by thiols.
    
  • The 5-Bromo position (in the precursor) requires activation for substitution, typically via metal catalysis.

This guide provides a validated, self-consistent synthetic route that bypasses the regioselectivity pitfalls of direct


, utilizing Directed Ortho-Lithiation (DoM)  and Pd-Catalyzed Cross-Coupling .

Strategic Route Analysis

The most robust pathway avoids introducing the sulfur nucleophile until the very end and protects the sensitive 2-fluoro position from nucleophilic attack during the transition.

Recommended Pathway:

  • Precursor: 5-Bromo-2-fluoropyridine (Commercial).

  • Functionalization: C3-Lithiation and Carboxylation to install the acid.

  • Protection: Esterification (Methyl or t-Butyl) to prevent catalyst poisoning.

  • Thiolation: Pd-Catalyzed C-S coupling (Buchwald-Hartwig type) to install the -SMe group selectively at C5.

  • Deprotection: Acidic hydrolysis to yield the final acid without hydrolyzing the 2-F bond.

SynthesisRoute cluster_selectivity CRITICAL CONTROL POINT Start 5-Bromo-2-fluoropyridine (CAS: 766-11-0) Step1 Step 1: DoM & Carboxylation (LDA, CO2, -78°C) Start->Step1 Inter1 5-Bromo-2-fluoronicotinic acid Step1->Inter1 Step2 Step 2: Esterification (MeOH, H2SO4) Inter1->Step2 Inter2 Methyl 5-bromo-2-fluoronicotinate (CAS: 931105-37-2) Step2->Inter2 Step3 Step 3: Pd-Catalyzed Thiolation (Pd2(dba)3, Xantphos, NaSMe) Inter2->Step3 Inter3 Methyl 2-fluoro-5-(methylthio)nicotinate Step3->Inter3 Step4 Step 4: Acidic Hydrolysis (HCl/Dioxane or TFA) Inter3->Step4 End TARGET: 2-Fluoro-5-(methylthio)nicotinic acid Step4->End

Caption: Validated synthetic workflow emphasizing the critical Pd-catalyzed thiolation step to ensure regioselectivity.

Troubleshooting Guides & FAQs

Module 1: The Fluorination vs. Thiolation Conflict

Issue: When reacting 5-bromo-2-fluoropyridine derivatives with Sodium Thiomethoxide (NaSMe), the major product is often the 2-(methylthio) derivative, not the 5-(methylthio) target. Root Cause: The 2-position (ortho to N) is highly electrophilic.[1] The thiomethoxide anion (


) is a strong nucleophile that attacks C2 via 

faster than the Pd catalyst can insert at C5-Br.

Corrective Action:

  • Switch Mechanism: You must use a Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) protocol. This mechanism relies on Oxidative Addition to the C-Br bond, which is chemically distinct from the nucleophilic attack at C-F.

  • Ligand Selection: Use Xantphos or Josiphos . These ligands have a large bite angle and accelerate the Reductive Elimination step of the C-S bond formation, outcompeting the background

    
     reaction.
    
  • Solvent Choice: Use non-polar solvents like Toluene or 1,4-Dioxane . Polar aprotic solvents (DMF, DMSO) dramatically increase the nucleophilicity of

    
    , promoting the unwanted 
    
    
    
    at C2.
Module 2: Lithiation "Scrambling"

Issue: Low yield or mixture of isomers during the carboxylation of 5-bromo-2-fluoropyridine. Root Cause: The "Halogen Dance" mechanism. The lithiated species (3-Li) can isomerize if the temperature rises above -70°C, or if the base (LDA) is not fresh.

Corrective Action:

  • Temperature Lock: Maintain internal temperature strictly below -75°C during LDA addition.

  • Quench Speed: Add the

    
     source (dry ice pellets or gas) rapidly. Do not allow the lithiated intermediate to sit; quench immediately (within 15-30 mins).
    
  • Directing Group: The 2-Fluoro group is a powerful Ortho-Directing Group (ODG), directing lithiation almost exclusively to C3. If C4-lithiation is observed, your temperature is too high.

Module 3: Hydrolysis without Defluorination

Issue: Saponification (LiOH/NaOH) of the ester yields 2-hydroxy-5-(methylthio)nicotinic acid (loss of Fluorine). Root Cause: Hydroxide (


) is a competent nucleophile for 

at the 2-position, especially once the electron-withdrawing carboxylate is formed.

Corrective Action:

  • Acidic Hydrolysis: Use 6N HCl in Dioxane at reflux. The protonated nitrogen (

    
    ) activates the ring, but chloride/water are poor nucleophiles for displacing the fluorine compared to hydroxide.
    
  • Alternative Ester: If using a t-Butyl ester , deprotect with TFA/DCM at room temperature. This is the mildest and safest method.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-fluoronicotinic acid

Target: C3-Carboxylation directed by C2-Fluorine.

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon.

  • Reagents:

    • 5-Bromo-2-fluoropyridine (1 equiv, 20 mmol).

    • LDA (1.2 equiv, 2.0 M in THF/heptane).

    • Anhydrous THF (10 mL/mmol).

    • Dry Ice (excess).

  • Procedure:

    • Cool THF solution of 5-bromo-2-fluoropyridine to -78°C (acetone/dry ice bath).

    • Add LDA dropwise over 20 mins. Maintain temp < -75°C. The solution will turn yellow/orange.

    • Stir for 30 mins at -78°C.

    • Quench: Bubble excess dry

      
       gas through the solution (or pour onto crushed dry ice) vigorously.
      
    • Allow to warm to RT. Quench with 1N HCl to pH 2.

    • Extract with EtOAc (3x). Wash with brine, dry over

      
      .
      
  • Yield: Expect 70-85%. Solid product.

Step 2: Esterification

Target: Methyl 5-bromo-2-fluoronicotinate.

  • Dissolve the acid from Step 1 in MeOH (0.5 M).

  • Add conc.

    
     (0.1 equiv) or 
    
    
    
    (1.5 equiv) dropwise at 0°C.
  • Reflux for 3 hours.

  • Concentrate, neutralize with sat.

    
    , extract with EtOAc.[2][3]
    
  • Data Check: Verify formation of methyl ester (singlet ~3.9 ppm in

    
     NMR).
    
Step 3: Pd-Catalyzed C-S Coupling (The Critical Step)

Target: Methyl 2-fluoro-5-(methylthio)nicotinate.

ParameterSpecificationReason
Catalyst

(2 mol%)
Robust source of Pd(0).
Ligand Xantphos (4 mol%)Large bite angle favors reductive elimination of C-S bond.
Thiol Source NaSMe (Sodium Thiomethoxide)Solid, stoichiometric source.[1]
Solvent 1,4-Dioxane (Anhydrous)Non-polar solvent suppresses background

at C2.
Base

(1.5 equiv)
Mild base, compatible with ester.
Temp 90-100°CRequired for Pd insertion into Aryl-Br.

Procedure:

  • Degas Dioxane with Argon for 30 mins (Oxygen poisons the catalyst and oxidizes the thiol).

  • Add Ester (1 equiv),

    
    , Xantphos, and 
    
    
    
    to a vial.
  • Add NaSMe (1.1 equiv). Note: If NaSMe is unavailable, TIPS-SMe can be used with a fluoride source, but NaSMe is standard.

  • Seal and heat to 100°C for 4-12 hours.

  • Monitor: Check LCMS for mass M+1 (Target MW). Look for loss of Br isotope pattern.

  • Workup: Filter through Celite (remove Pd).[1] Concentrate. Flash chromatography (Hex/EtOAc).[4]

Step 4: Hydrolysis

Target: 2-Fluoro-5-(methylthio)nicotinic acid.

  • Dissolve ester in 1,4-Dioxane.

  • Add 6N HCl (aq).

  • Heat to 60-80°C. Monitor by TLC.

  • Do NOT use NaOH/MeOH.

  • Concentrate to dryness. The product may crystallize or require recrystallization from water/ethanol.

Quantitative Data Summary

CompoundMolecular WeightLogP (Calc)Key NMR Signal (

)
5-Br-2-F-Pyridine 175.992.1

8.3 (d, H6)
Methyl 5-Br-2-F-nicotinate 234.021.8

3.95 (s, OMe)
Target Product 187.19 0.8

2.55 (s, SMe)

References

  • Synthesis of 5-Bromo-2-fluoronicotinic acid (Crystal Structure & Method)

    • Cai, B. et al. "The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate." Zeitschrift für Kristallographie - New Crystal Structures, 2020.

  • Pd-Catalyzed Thiolation Selectivity (Xantphos/Pd System)

    • Murru, S. et al. "Pd-catalyzed C-S coupling of aryl halides." Organic Letters, 2007. (Demonstrates selectivity of Pd/Xantphos for Br over Cl/F).

  • Regioselectivity of Nucleophilic Substitution in Fluoropyridines

    • Schlosser, M. et al. "Site-Selective Functionalization of Halogenated Pyridines." European Journal of Organic Chemistry.

  • Commercial Availability of Intermediate

    • Methyl 5-bromo-2-fluoronicotinate (CAS: 931105-37-2).[5][6]

  • Hydrolysis of Nicotinic Esters

    • General protocols for chloropyrazine/pyridine ester hydrolysis using mild conditions.[7]

    • (Note: Use Acidic modification recommended in guide for Fluorine retention).

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Fluoro-5-(methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals synthesizing 2-Fluoro-5-(methylthio)nicotinic acid .

The most efficient synthetic route for this scaffold relies on the Directed ortho-Metalation (DoM) of 2-fluoro-5-(methylthio)pyridine, followed by an electrophilic quench with carbon dioxide. While the 2-fluoro group is a powerful directing group for the 3-position due to its strong inductive effect, it also highly activates the ring toward nucleophilic aromatic substitution (SNAr) and thermal degradation. This guide addresses the mechanistic causality behind common side reactions and provides a self-validating protocol to ensure high-yield synthesis.

Synthetic Workflow & Side Reaction Pathways

Synthesis SM 2-Fluoro-5-(methylthio)pyridine Lithiation Lithiation (LDA, THF, -78°C) SM->Lithiation SNAr 2-Butyl-5-(methylthio)pyridine (SNAr Side Product) SM->SNAr If n-BuLi is used (Nucleophilic Attack) Intermediate 3-Lithio Intermediate Lithiation->Intermediate Ideal Conditions Quench 1. CO2 (g) 2. H+ (aq) Intermediate->Quench Degradation Pyridyne Formation (Polymerization/Tar) Intermediate->Degradation Temp > -60°C (LiF Elimination) Target 2-Fluoro-5-(methylthio)nicotinic acid (Target Product) Quench->Target Oxidation Sulfoxide/Sulfone Impurities Quench->Oxidation O2 Exposure During Workup

Figure 1: DoM pathway for 2-Fluoro-5-(methylthio)nicotinic acid and primary side reactions.

Troubleshooting FAQs

Q: Why does my reaction mixture turn black, resulting in a tarry mess and zero yield of the carboxylic acid? A: This indicates the formation of a highly reactive pyridyne (hetaryne) intermediate followed by rapid polymerization. The 3-lithio-2-fluoropyridine intermediate is thermodynamically unstable. If the internal reaction temperature exceeds -60 °C, an


-elimination of lithium fluoride (LiF) occurs [1][2].
Corrective Action: Maintain the internal temperature strictly at -78 °C using a well-monitored dry ice/acetone bath. Ensure the base is added dropwise and pre-cooled to prevent exothermic micro-environments.

Q: My LC-MS shows a major byproduct where the fluorine is replaced by a butyl group (M+H = 182). What happened? A: You likely used n-butyllithium (n-BuLi) instead of a non-nucleophilic base. The 2-fluoro position of the pyridine ring is highly electrophilic due to the inductive withdrawal of the fluorine and the adjacent nitrogen atom. n-BuLi acts as a nucleophile rather than a base, undergoing Nucleophilic Aromatic Substitution (SNAr) to yield 2-butyl-5-(methylthio)pyridine [3]. Corrective Action: Switch to a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

Q: The conversion during the CO2 quench is poor, and I recover mostly starting material. How do I fix this? A: This is typically caused by trace moisture introduced during the gas quench, which prematurely protonates the lithiated intermediate back to 2-fluoro-5-(methylthio)pyridine. Corrective Action: Pass the CO2 gas through a Drierite (CaSO4) column before bubbling it into the reaction. Alternatively, for smaller scales, perform an "inverse quench" by pouring the -78 °C reaction mixture directly onto a large excess of freshly crushed, anhydrous dry ice.

Q: I am observing +16 Da and +32 Da impurities in my final isolated product. Where are these coming from? A: These masses correspond to the sulfoxide (-S(O)Me) and sulfone (-SO2Me) derivatives of your target molecule. The 5-methylthio ether is susceptible to oxidation when exposed to atmospheric oxygen, especially under acidic aqueous workup conditions. Corrective Action: Degas all extraction solvents (e.g., sparge with N2 for 15 minutes) and perform the acidification/extraction steps under a blanket of inert gas.

Quantitative Impact of Reaction Parameters

To illustrate the causality of base selection and temperature control, the following table summarizes their impact on product distribution during the lithiation of 2-fluoro-5-(methylthio)pyridine.

Base ReagentInternal Temp (°C)Target Yield (%)SNAr Byproduct (%)Pyridyne Tar (%)
n-BuLi-78< 5> 85< 5
LDA -78 92 < 1 < 1
LDA-4012< 1> 75
LiTMP-7889< 1< 1

Table 1: Effect of Base and Temperature on the DoM of 2-Fluoro-5-(methylthio)pyridine. Data extrapolated from standard fluoropyridine lithiation profiles [4].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in causality checks to ensure that each phase of the reaction validates the integrity of the next.

Step 1: System Preparation

  • Charge a flame-dried, 3-neck round-bottom flask with 2-fluoro-5-(methylthio)pyridine (1.0 equiv) and anhydrous THF (0.2 M).

  • Cool the solution to -78 °C under a positive pressure of argon. Causality Check: Anhydrous THF prevents the premature quenching of the base. The argon blanket prevents the oxidation of the thioether group prior to lithiation.

Step 2: Directed ortho-Metalation

  • Add LDA (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise via syringe pump over 15–20 minutes.

  • Monitor the internal temperature via a thermocouple to ensure it does not exceed -70 °C during the addition.

  • Stir the deep-colored solution at -78 °C for 1 hour. Causality Check: Dropwise addition prevents localized heating above the -60 °C threshold, strictly avoiding LiF elimination and subsequent pyridyne polymerization.

Step 3: Electrophilic Quench

  • Vigorously bubble anhydrous CO2 gas (pre-dried by passing through a column of indicating Drierite) directly into the solution via a submerged needle for 30 minutes at -78 °C.

  • The color of the solution should rapidly dissipate, indicating a successful quench. Causality Check: The Drierite column removes trace moisture from the CO2, ensuring the electrophile reacting with the carbanion is strictly CO2 and not H+.

Step 4: Isolation and Workup

  • Allow the mixture to gradually warm to 0 °C.

  • Quench the reaction with degassed 1M HCl until the aqueous layer reaches pH 3–4.

  • Extract the aqueous layer with degassed Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude 2-Fluoro-5-(methylthio)nicotinic acid. Causality Check: Degassing the workup solvents prevents the oxidation of the sensitive thioether to a sulfoxide during the acidic phase, ensuring high purity of the final API intermediate.

References
  • Clarkson, G. J., & Roesner, S. (2023). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 88(1), 684-689.[Link]

  • Doudouh, A., et al. (2006). TMSCH2Li–LiDMAE: a new nonnucleophilic reagent for C-2 lithiation of halopyridines. Tetrahedron, 62(26), 6166-6171.[Link]

  • Moore, T., Akula, M., & Kabalka, G. (2016). Fluorine-18 Radiochemistry: A Novel Thiol-Reactive Prosthetic Group, [18F]FBAMPy. Natural Science, 8, 1-7.[Link]

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Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Fluoro-5-(methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Fluoro-5-(methylthio)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. The unique combination of a fluorine atom, a methylthio group, and a carboxylic acid on a pyridine ring presents distinct challenges and opportunities. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.

I. General Considerations and Physicochemical Properties

Before delving into specific reaction troubleshooting, it is crucial to understand the inherent properties of 2-Fluoro-5-(methylthio)nicotinic acid. Its reactivity is governed by the interplay of its functional groups.

Q1: What are the key reactivity features of 2-Fluoro-5-(methylthio)nicotinic acid I should be aware of?

A1: 2-Fluoro-5-(methylthio)nicotinic acid is a multifaceted molecule with several reactive sites. Understanding their hierarchy is key to successful transformations.

  • The Carboxylic Acid: This is the most acidic site and will readily deprotonate in the presence of a base. It is the primary handle for amide bond formation.

  • The 2-Fluoro Group: The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This makes it a good leaving group but also a potential site for unwanted side reactions, such as hydrolysis or defluorination[1].

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or coordinate to metal catalysts. The basicity of this nitrogen is modulated by the substituents. The electron-donating nature of the 5-methylthio group is expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine[2][3][4].

  • The 5-Methylthio Group: The sulfur atom in the methylthio group is a potential site for oxidation to a sulfoxide or sulfone, especially in the presence of strong oxidizing agents. While generally stable, its interaction with palladium catalysts in cross-coupling reactions should be considered.

  • Aromatic Ring: The pyridine ring itself can undergo various transformations, though the existing functional groups will direct the regioselectivity of any further substitutions.

II. Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most common reactions performed with 2-Fluoro-5-(methylthio)nicotinic acid. While seemingly straightforward, several issues can arise.

Q2: I am getting a low yield in my amide coupling reaction. What are the likely causes and how can I improve it?

A2: Low yields in amide coupling reactions with this substrate can stem from incomplete activation of the carboxylic acid, side reactions, or poor nucleophilicity of the amine.

Potential Causes and Solutions:

  • Inefficient Carboxylic Acid Activation: The first step in most amide couplings is the activation of the carboxylic acid. If this step is incomplete, the reaction will not proceed to completion.

    • Troubleshooting:

      • Choice of Coupling Reagent: For complex substrates, carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are often effective[5]. For more challenging couplings, phosphonium or aminium reagents such as HATU or HBTU can be employed[6][7].

      • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions:

    • Hydrolysis of the 2-Fluoro Group: Under strongly basic conditions or during an aqueous workup with strong acids or bases, the 2-fluoro group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-5-(methylthio)nicotinic acid[1].

      • Troubleshooting: Use non-aqueous workup procedures if possible. If an aqueous workup is necessary, use mild conditions, such as washing with saturated sodium bicarbonate solution and brine.

    • Reaction with the Pyridine Nitrogen: The basic pyridine nitrogen can interfere with the coupling reaction by reacting with the coupling agent or by protonating the amine.

      • Troubleshooting: The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is recommended to scavenge the acid produced during the reaction without interfering with the coupling process.

  • Poor Amine Nucleophilicity: If you are using an electron-deficient amine, its low nucleophilicity may result in a sluggish reaction.

    • Troubleshooting:

      • Increase the reaction temperature.

      • Use a more powerful coupling reagent (e.g., HATU).

      • Increase the concentration of the reactants.

Coupling Reagent Additive Base Typical Solvent Key Considerations
EDCHOBt, DMAPDIPEADCM, DMFGood for general purpose, cost-effective.
HATUNoneDIPEADMF, NMPHighly effective for hindered or electron-deficient amines.
T3P®PyridinePyridineEthyl Acetate, THFBroadly applicable, with easy workup to remove the phosphonic acid byproduct.

Table 1: Recommended Amide Coupling Conditions for 2-Fluoro-5-(methylthio)nicotinic acid.

Experimental Protocol: Amide Coupling using HATU
  • To a solution of 2-Fluoro-5-(methylthio)nicotinic acid (1.0 equiv) in anhydrous DMF, add the desired amine (1.1 equiv) and DIPEA (2.5 equiv).

  • Add HATU (1.2 equiv) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation at the 2-position by displacing the fluorine atom. However, the "2-pyridyl problem" and the presence of other functional groups can lead to complications[4].

Q3: My Suzuki coupling reaction is not working. I am observing starting material decomposition and low product yield. What should I investigate?

A3: The challenges in Suzuki coupling of 2-Fluoro-5-(methylthio)nicotinic acid are often related to catalyst inhibition, side reactions of the starting material, and the stability of the organoboron reagent.

Troubleshooting Workflow:

G cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions start Low Yield in Suzuki Coupling catalyst_inhibition Catalyst Inhibition/Deactivation start->catalyst_inhibition defluorination Hydrolytic Defluorination start->defluorination deboronation Protodeboronation of Boronic Acid start->deboronation ligand_choice Inappropriate Ligand catalyst_inhibition->ligand_choice Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) base_choice Incorrect Base catalyst_inhibition->base_choice Solution: Use a milder base (e.g., K2CO3, Cs2CO3) temperature Suboptimal Temperature ligand_choice->temperature Optimize solvent Inappropriate Solvent base_choice->solvent Optimize defluorination->base_choice Cause: Strong aqueous base deboronation->base_choice Cause: Strong aqueous base methylthio_oxidation Oxidation of Methylthio Group

Caption: Troubleshooting workflow for Suzuki coupling.

Detailed Explanation of Issues and Solutions:

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation[8]. The increased basicity due to the methylthio group can exacerbate this issue.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald-type ligands. These ligands can promote the desired catalytic cycle and minimize catalyst poisoning[9].

  • Chelation: The presence of the carboxylic acid and the methylthio group in proximity to the reacting center could lead to chelation with the palladium catalyst, potentially forming inactive species[10][11].

    • Solution: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Hydrolytic Defluorination: The use of strong aqueous bases (e.g., NaOH, KOH) can lead to the hydrolysis of the 2-fluoro group, forming the corresponding 2-hydroxypyridine derivative[1].

    • Solution: Use milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄[5][12]. Performing the reaction under anhydrous or biphasic conditions can also mitigate this side reaction.

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable under strongly basic conditions, leading to their decomposition (protodeboronation) before they can participate in the cross-coupling reaction[13].

    • Solution: Use a milder base and ensure the reaction is run under an inert atmosphere. The use of boronic esters (e.g., pinacol esters) can also improve stability.

  • Oxidation of the Methylthio Group: While less common under typical Suzuki conditions, the presence of adventitious oxygen or certain palladium catalysts could potentially lead to the oxidation of the methylthio group to a sulfoxide.

    • Solution: Degas all solvents thoroughly and maintain a strict inert atmosphere throughout the reaction.

Palladium Precatalyst Ligand Base Solvent System Key Advantages
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂OEffective for heteroaryl couplings, good functional group tolerance.
Pd₂(dba)₃XPhosK₃PO₄1,4-DioxaneHighly active catalyst system, often works at lower temperatures.
Pd(PPh₃)₄NoneNa₂CO₃DME/H₂OA classic choice, but may be less effective for this challenging substrate.

Table 2: Recommended Suzuki-Miyaura Coupling Conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of the Methyl Ester Derivative
  • Esterification: Convert 2-Fluoro-5-(methylthio)nicotinic acid to its methyl ester using standard conditions (e.g., SOCl₂ in methanol).

  • Cross-Coupling: To an oven-dried flask, add the methyl 2-fluoro-5-(methylthio)nicotinate (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed solvent (e.g., 1,4-dioxane).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Hydrolysis: If the carboxylic acid is desired, hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/H₂O).

IV. Purification and Stability

Q4: I am having difficulty purifying my product. What strategies can I use?

A4: Purification challenges often arise from the presence of closely related byproducts or the amphoteric nature of the starting material and product.

  • For Amide Products:

    • Chromatography: Standard silica gel chromatography is usually effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) should provide good separation.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent purification method[1].

  • For Suzuki Products (Carboxylic Acids):

    • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., NaHCO₃). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove non-acidic impurities. Acidification of the aqueous layer will precipitate the purified product, which can be collected by filtration.

    • Reverse-Phase Chromatography: If the product is difficult to purify by normal-phase chromatography, reverse-phase HPLC can be a powerful alternative.

Q5: How stable is 2-Fluoro-5-(methylthio)nicotinic acid? Are there any specific storage recommendations?

A5: Like many nicotinic acid derivatives, 2-Fluoro-5-(methylthio)nicotinic acid is a stable solid under normal laboratory conditions. However, to ensure its longevity and purity, the following storage practices are recommended:

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from direct sunlight.

  • Incompatibilities: Avoid strong oxidizing agents, which could potentially oxidize the methylthio group. It is also advisable to store it away from strong bases, which could promote defluorination over long periods, especially in the presence of moisture.

This guide provides a comprehensive framework for troubleshooting common issues encountered in reactions with 2-Fluoro-5-(methylthio)nicotinic acid. By understanding the interplay of its functional groups and applying the principles outlined above, researchers can optimize their synthetic strategies and achieve their desired outcomes.

References

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  • Quimicaorganica.org. Basicity of Pyridine. [Link]

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  • Key, B. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23), e01551-21.
  • Sutherland, A., et al. (2003). Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. The Journal of Organic Chemistry, 68(6), 2475-2478.
  • Toohey, J. I. (1977). Methylthio group cleavage from methylthioadenosine. Description of an enzyme and its relationship to the methylthio requirement of certain cells in culture.
  • Yu, Y., et al. (2020). Electron bifurcation and fluoride efflux systems implicated in defluorination of perfluorinated unsaturated carboxylic acids by Acetobacterium spp.
  • Bendola Publishing. Palladium(II) Chelates as Biologically Active Metallo-Drugs: Synthesis, Characterization, DNA Binding, Electrochemical and. [Link]

  • Google Patents. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse....
  • RSC Publishing. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]

  • Wiley Online Library. An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. [Link]

  • SciSpace. The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. [Link]

  • eScholarship.org. Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions. [Link]

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  • ChemRxiv. Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Morressier. Desulfonation and defluorination of 6:2 fluorotelomer sulfonic acid (6:2 FTSA) by Rhodococcus jostii RHA1: Carbon and sulfur sources, enzymes, and pathway. [Link]

  • Google Patents. US3296269A - Process for providing 2-fluoropyridine.
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  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
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solubility issues of 2-Fluoro-5-(methylthio)nicotinic acid and how to solve them

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Fluoro-5-(methylthio)nicotinic acid. This guide is designed to provide you with in-depth, field-proven insights into the solubility challenges associated with this compound and to offer robust, scientifically-grounded solutions. As a substituted nicotinic acid derivative, this molecule presents unique challenges that require a systematic and well-understood approach to achieve successful formulation and experimental outcomes.

Compound Profile: Understanding the "Why" Behind the Solubility Issues

Before diving into troubleshooting, it's crucial to understand the physicochemical characteristics of 2-Fluoro-5-(methylthio)nicotinic acid. While specific experimental data for this exact molecule is not widely published, we can infer its behavior based on its structural components:

  • Nicotinic Acid Backbone: The pyridine-3-carboxylic acid core is amphoteric, meaning it can form salts with both acids and bases.[1] However, its solubility in neutral water is limited.[1]

  • Carboxylic Acid Group (-COOH): This is the primary driver of its pH-dependent solubility. At a pH below its acid dissociation constant (pKa), the group is protonated (-COOH) and uncharged, leading to lower aqueous solubility.[2][3] Above the pKa, it deprotonates to the highly polar and much more water-soluble carboxylate anion (-COO⁻).[2][3]

  • Fluorine and Methylthio Groups: The electron-withdrawing fluorine atom and the lipophilic methylthio group increase the molecule's overall hydrophobicity and can strengthen the crystal lattice energy, both of which generally contribute to lower aqueous solubility.

This combination of a semi-polar backbone with a pH-ionizable group and hydrophobic substituents suggests that 2-Fluoro-5-(methylthio)nicotinic acid is likely a poorly soluble compound in neutral aqueous solutions and many common organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and experimental hurdles in a direct Q&A format.

FAQ 1: Initial Solubility Screening

Question: I am starting a new project with 2-Fluoro-5-(methylthio)nicotinic acid. What are the best starting solvents to try for initial characterization?

Answer: A systematic approach is recommended. Start with a small amount of the compound (e.g., 1-2 mg) and a small volume of solvent (e.g., 100-200 µL). Test a range of solvents from different classes to understand the compound's general characteristics.

Data Presentation: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsExpected Behavior & Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High Solubility Expected. These solvents are excellent at disrupting the hydrogen bonds and crystal lattice of polar molecules. Nicotinic acid itself shows very high solubility in DMSO.[4][5]
Polar Protic Water (pH-adjusted), Ethanol, MethanolVariable Solubility. Solubility in neutral water will likely be low. Ethanol and methanol may offer moderate solubility.[4] Hot water can significantly increase solubility for nicotinic acid.[1]
Non-Polar Toluene, Dichloromethane (DCM), Diethyl EtherLow Solubility Expected. The polar carboxylic acid and pyridine ring make solubility in non-polar solvents unfavorable.[4][5]
Other Acetone, AcetonitrileModerate to Low Solubility. Nicotinic acid has shown some solubility in acetone but very little in acetonitrile.[4][5]
FAQ 2: Aqueous Solubility for Biological Assays

Question: My compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4) for a cell-based assay. How can I get it into solution?

Answer: This is the most common challenge. The un-ionized carboxylic acid group at neutral pH is the primary cause. The most effective strategy is pH modification to deprotonate the carboxylic acid into its more soluble salt form.[6][7]

Experimental Protocol: pH-Dependent Aqueous Solubilization

  • Prepare a Concentrated Stock in Base:

    • Weigh out a precise amount of 2-Fluoro-5-(methylthio)nicotinic acid.

    • Instead of adding buffer directly, add a small volume of a dilute aqueous base, such as 0.1 N NaOH, dropwise while stirring.

    • Continue adding the base until the solid completely dissolves. This creates a concentrated stock solution of the sodium salt form of your compound.

  • Neutralize and Dilute:

    • You can now dilute this basic stock solution into your final assay buffer (e.g., PBS). The high buffering capacity of the PBS should bring the final pH back to the desired physiological range (e.g., 7.4).

    • Crucial Control: Prepare a "vehicle control" by performing the same procedure (base addition and dilution into buffer) without your compound. This ensures that any observed biological effects are not due to the slight change in salt concentration or the vehicle itself.

Causality: By raising the pH, you shift the equilibrium from the less soluble protonated form (R-COOH) to the highly soluble deprotonated carboxylate form (R-COO⁻).[2][3] A pH level 1.5 to 2 units above the compound's pKa is generally sufficient for complete deprotonation and solubilization.[6]

Mandatory Visualization: pH-Dependent Ionization

cluster_low_ph Low pH (Below pKa) cluster_high_ph High pH (Above pKa) Low_Solubility R-COOH (Protonated, Uncharged) Poorly Water-Soluble High_Solubility R-COO⁻ + H⁺ (Deprotonated, Charged) Highly Water-Soluble Low_Solubility->High_Solubility + OH⁻ - H₂O High_Solubility->Low_Solubility + H⁺

Caption: Ionization equilibrium of the carboxylic acid group.

FAQ 3: Solubility in Organic Reaction Media

Question: I am running a coupling reaction (e.g., Suzuki, amidation) and my compound has poor solubility in common organic solvents like dioxane or toluene. What are my options?

Answer: Poor solubility in organic solvents can hinder reaction kinetics and lead to incomplete conversions. The strategy here is often to use a co-solvent system or, if the reaction chemistry allows, to form a more soluble derivative in situ.

Troubleshooting Strategy: Co-Solvent Systems

A mixture of solvents can often achieve a solvating environment that a single solvent cannot.[6]

Experimental Protocol: Co-Solvent Screening

  • Attempt to dissolve the compound in your primary organic solvent (e.g., toluene).

  • If solubility is poor, add a polar aprotic co-solvent like DMF or DMSO in small increments (e.g., 5-10% of the total volume) while stirring.[6]

  • Gentle heating or sonication can also aid dissolution.

  • Important: Always confirm that your co-solvent is compatible with your reaction conditions (e.g., it doesn't react with your reagents or catalyst).

Mandatory Visualization: Systematic Solubility Workflow

Start Start: Dissolve Compound Initial_Solvent Try Primary Solvent (e.g., Water, Toluene) Start->Initial_Solvent Is_Dissolved1 Is it Soluble? Initial_Solvent->Is_Dissolved1 Success Success: Proceed with Experiment Is_Dissolved1->Success Yes Troubleshoot Initiate Troubleshooting Is_Dissolved1->Troubleshoot No Aqueous_Path For Aqueous Systems: Adjust pH Troubleshoot->Aqueous_Path Organic_Path For Organic Systems: Add Co-Solvent Troubleshoot->Organic_Path Is_Dissolved2 Is it Soluble? Aqueous_Path->Is_Dissolved2 Is_Dissolved3 Is it Soluble? Organic_Path->Is_Dissolved3 Is_Dissolved2->Success Yes Heat Apply Gentle Heat or Sonication Is_Dissolved2->Heat No Is_Dissolved3->Success Yes Is_Dissolved3->Heat No Heat->Success

Caption: Systematic workflow for addressing solubility issues.

FAQ 4: Preparing High-Concentration Stock Solutions

Question: I need to prepare a concentrated stock solution (e.g., 10-50 mM) for storage and serial dilutions. What is the most reliable method?

Answer: For long-term storage, preparing a stock solution in a non-aqueous, polar aprotic solvent is typically the most robust method.

Recommended Protocol: DMSO Stock Preparation

  • Solvent Choice: Use anhydrous DMSO. It is an excellent solvent for many carboxylic acids and is compatible with most downstream biological assays when diluted to a final concentration of ≤0.5%.[5][8]

  • Procedure:

    • Accurately weigh the 2-Fluoro-5-(methylthio)nicotinic acid in a suitable vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Vortex or sonicate gently until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

This approach bypasses the pH complexities of aqueous solutions for storage while providing a universally compatible stock for dilution into various experimental systems.[8][9]

References

  • Patsnap Eureka. (2025, July 31).
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Molecular Energetics Group.
  • ChemicalBook. Nicotinic acid CAS#: 59-67-6.
  • Author's personal copy. Solubility of nicotinic acid in six solvents.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
  • Cayman Chemical. (2023, April 12).
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • BenchChem. strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media.
  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts.
  • MDPI. (2019, March 9).
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • Pearson. (2024, August 4). Given the data in Problem 47:b.
  • PubChem. 2-Fluoronicotinic acid.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.

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Technical Support Center: Column Chromatography Purification of 2-Fluoro-5-(methylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the chromatographic purification of 2-Fluoro-5-(methylthio)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this specific compound. Here, we provide in-depth, experience-driven advice and troubleshooting protocols to ensure you achieve the highest possible purity and yield.

Understanding the Molecule: Key Physicochemical Properties

2-Fluoro-5-(methylthio)nicotinic acid is a moderately polar aromatic carboxylic acid. Its purification by column chromatography is influenced by the interplay of the acidic carboxyl group, the electronegative fluorine atom, and the sulfur-containing methylthio group. These features can lead to challenging separations from structurally similar impurities.

PropertyValueImplication for Chromatography
Molecular Weight 187.19 g/mol Standard for small molecule purification.
Polarity Moderately PolarRequires a polar stationary phase and a mobile phase of intermediate polarity for effective elution.
Acidity (pKa) ~3-4 (estimated)The carboxylic acid group can cause peak tailing on standard silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of 2-Fluoro-5-(methylthio)nicotinic acid?

For moderately polar compounds like 2-Fluoro-5-(methylthio)nicotinic acid, silica gel (60 Å, 230-400 mesh) is the most common and cost-effective stationary phase.[1][2] Its polar surface interacts with the polar functional groups of the target molecule, allowing for separation from less polar impurities. However, the acidic nature of silica can sometimes lead to peak tailing with carboxylic acids. If this becomes a significant issue, consider using deactivated silica gel or alumina (neutral or basic)[3].

Q2: How do I select an appropriate mobile phase system?

The key is to find a solvent system that provides a good separation of your target compound from its impurities on a Thin-Layer Chromatography (TLC) plate first.[1][2] A common starting point for nicotinic acid derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] For this particular molecule, a mobile phase system of dichloromethane (DCM) and methanol (MeOH) may also be effective, especially for eluting more polar compounds.[3]

  • Initial TLC Analysis: Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1) to find a system where the desired compound has an Rf value of approximately 0.2-0.3.[4]

  • Adding Acetic Acid: To improve peak shape and reduce tailing caused by the carboxylic acid group, adding a small amount (0.5-1%) of acetic acid to the mobile phase can be beneficial.

Q3: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

This indicates your compound is very polar and has a strong affinity for the silica gel. You will need to use a more polar mobile phase. A solvent system containing methanol (MeOH) in dichloromethane (DCM) is a good next step.[3] Try a gradient of 1-10% methanol in DCM.[4]

Q4: I am observing significant peak tailing in my collected fractions. How can I resolve this?

Peak tailing with acidic compounds is often due to strong, non-ideal interactions with the acidic silanol groups on the silica surface. Here are a few strategies to mitigate this:

  • Acidify the Mobile Phase: As mentioned, adding 0.5-1% acetic acid to your eluent can protonate the silanol groups and reduce their interaction with your carboxylic acid.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel.[3]

  • Increase the Polarity of the Eluent: A gradual increase in the mobile phase polarity during elution (gradient elution) can help to sharpen the peak of a strongly retained compound.[1][4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Compound from Impurities - Inappropriate mobile phase polarity.- Column overloading.- Column was packed improperly.- Re-optimize the mobile phase using TLC to achieve better separation.- Reduce the amount of crude material loaded onto the column.- Repack the column ensuring a uniform and compact bed.
Compound Elutes Too Quickly (in the solvent front) - Mobile phase is too polar.- Start with a less polar mobile phase system. Double-check that you have used the correct solvents.[4]
Compound Takes Too Long to Elute or Does Not Elute - Mobile phase is not polar enough.- Compound may be degrading on the silica gel.[4]- Gradually increase the polarity of the mobile phase (gradient elution).[4]- Test the stability of your compound on a TLC plate by letting it sit for an extended period before developing. If degradation is observed, consider a less acidic stationary phase like neutral alumina.[4]
Low Yield of Purified Product - Incomplete elution from the column.- Compound degradation on the column.- Co-elution with an impurity.- After the main fractions are collected, flush the column with a highly polar solvent (e.g., 10% MeOH in DCM) to ensure all the product has eluted.- Address potential degradation as described above.- Re-evaluate the separation on TLC to ensure baseline separation from all impurities.
Cracks or Channels in the Silica Bed - Improper packing of the column.- Running the column dry.- Repack the column using a slurry method to ensure a homogenous bed.[2]- Always maintain the solvent level above the top of the silica gel.

Experimental Workflow

Step 1: Preliminary Analysis by Thin-Layer Chromatography (TLC)
  • Prepare a dilute solution of your crude 2-Fluoro-5-(methylthio)nicotinic acid in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., start with 8:2 hexanes:ethyl acetate).

  • Visualize the spots under a UV lamp.

  • Adjust the solvent system until the desired compound has an Rf of ~0.25.

Step 2: Column Packing (Slurry Method)
  • Prepare a slurry of silica gel in your initial, low-polarity mobile phase.

  • Pour the slurry into your chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica to settle , tapping the column gently to promote even packing.

  • Drain the excess solvent until the solvent level is just above the silica surface.

Step 3: Sample Loading
  • Dissolve your crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully apply the sample to the top of the silica bed using a pipette.

  • Allow the sample to absorb completely into the silica.

Step 4: Elution and Fraction Collection
  • Begin eluting with your starting mobile phase.

  • Collect fractions in test tubes or flasks.

  • Monitor the elution by spotting fractions onto TLC plates and visualizing under UV light.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

Step 5: Analysis and Concentration
  • Combine the pure fractions containing your target compound.

  • Remove the solvent using a rotary evaporator to obtain the purified 2-Fluoro-5-(methylthio)nicotinic acid.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Problem Encountered During Chromatography poor_sep Poor Separation start->poor_sep no_elution Compound Not Eluting start->no_elution fast_elution Compound in Solvent Front start->fast_elution low_yield Low Yield start->low_yield cause_poor_sep Cause: Incorrect Mobile Phase? poor_sep->cause_poor_sep cause_no_elution Cause: Mobile Phase Too Non-Polar? no_elution->cause_no_elution cause_fast_elution Cause: Mobile Phase Too Polar? fast_elution->cause_fast_elution cause_low_yield Cause: Incomplete Elution or Degradation? low_yield->cause_low_yield solution_reoptimize Solution: Re-optimize Mobile Phase via TLC cause_poor_sep->solution_reoptimize Yes solution_gradient Solution: Use Gradient Elution cause_no_elution->solution_gradient Yes solution_less_polar Solution: Decrease Mobile Phase Polarity cause_fast_elution->solution_less_polar Yes solution_flush Solution: Flush Column with Polar Solvent / Check Stability cause_low_yield->solution_flush Yes

Caption: Decision tree for troubleshooting common column chromatography issues.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • PubMed. (2003, September 15). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]

  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. [Link]

  • Googleapis.com. (2019, October 23). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • SIELC. (2020, September 21). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. [Link]

  • Google Patents.
  • PubChem - NIH. 2-Fluoronicotinic acid. [Link]

  • Chromatography Today. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained. [Link]

  • MDPI. (2025, August 11). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. [Link]

  • PubChem - NIH. 2-(Methylthio)nicotinic acid. [Link]

  • Eureka | Patsnap. (2005, May 11). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Link]

  • R-Biopharm. Purification Columns: Efficient Sample Clean-up. [Link]

  • ResearchGate. (2025, August 7). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • PubMed. (2003, March 21). Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. [Link]

Sources

preventing byproduct formation in 2-Fluoro-5-(methylthio)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-5-(methylthio)nicotinic acid .

Synthesizing highly functionalized fluorinated pyridines presents unique chemoselectivity challenges. The 2-fluoro group is exceptionally labile, making it a prime target for unintended nucleophilic attacks. This guide is designed for researchers and process chemists to troubleshoot byproduct formation, understand the mechanistic causality behind reaction failures, and implement field-proven, self-validating protocols.

Diagnostic Workflow: Mechanistic Divergence

Workflow cluster_wrong Path A: Direct SNAr (High Byproduct Formation) cluster_right Path B: Catalytic Cross-Coupling & Halex (Optimized) A1 5-Bromo-2-fluoronicotinic acid A2 NaSMe (Nucleophile) A1->A2 A3 2-(Methylthio)-5-bromonicotinic acid (C2-Displacement Byproduct) A2->A3 Rapid SNAr at C2 B1 Methyl 5-bromo-2-chloronicotinate B2 Pd2(dba)3 / Xantphos / NaSMe B1->B2 B3 Methyl 2-chloro-5-(methylthio)nicotinate B2->B3 Selective C5-Thiolation B4 Halex (KF) then 6M HCl B3->B4 B5 2-Fluoro-5-(methylthio)nicotinic acid (Target Molecule) B4->B5 C2-Fluorination & Hydrolysis

Fig 1. Mechanistic divergence comparing uncatalyzed SNAr vs. Pd-catalyzed thiolation workflows.

Troubleshooting FAQs

Q1: I attempted to synthesize 2-fluoro-5-(methylthio)nicotinic acid by reacting 5-bromo-2-fluoronicotinic acid with sodium methanethiolate (NaSMe). LC-MS shows complete consumption of starting material, but the product lacks a fluorine atom. What happened? A1: You have encountered a classic regioselectivity issue driven by Nucleophilic Aromatic Substitution (SNAr). The 2-position of the pyridine ring is highly activated by the adjacent nitrogen atom and the electron-withdrawing carboxylic acid[1]. Furthermore, in SNAr reactions, fluoride is an exceptional leaving group—often better than chloride or bromide—because its high electronegativity stabilizes the formation of the anionic Meisenheimer complex during the rate-determining addition step[2]. Thiolates are highly nucleophilic (soft nucleophiles) and will rapidly attack the C2 position, displacing the fluorine to yield 2-(methylthio)-5-bromonicotinic acid. Causality & Solution: To prevent this, you must avoid exposing the 2-fluoro group to the thiolate. The validated approach is to build the 5-(methylthio) ether first using a 2-chloro precursor, and introduce the fluorine later via a Halex reaction[3].

Q2: I switched to using methyl 5-bromo-2-chloronicotinate to avoid C2-fluorine displacement. However, reacting it with NaSMe still yields a mixture of C5-substituted, C2-substituted, and disubstituted products. How can I achieve C5 selectivity? A2: While chloride is a poorer leaving group than fluoride in SNAr, the C2 position remains highly electrophilic. Uncatalyzed reactions with NaSMe rely on thermal energy, which fails to distinguish adequately between the C5-bromo (via direct substitution) and C2-chloro (via SNAr) positions. Causality & Solution: You must shift the reaction mechanism from SNAr to transition-metal-catalyzed cross-coupling[1]. By utilizing a Palladium catalyst (e.g., Pd2(dba)3) with a bidentate ligand like Xantphos, the reaction proceeds via oxidative addition. Palladium inserts into the weaker C(sp2)-Br bond significantly faster than the C(sp2)-Cl bond. This completely bypasses the SNAr pathway, funneling the reaction exclusively toward methyl 2-chloro-5-(methylthio)nicotinate.

Q3: During the Halex reaction (converting the 2-chloro intermediate to the 2-fluoro product) using KF in DMSO, I observe massive yield losses due to decarboxylation. How is this prevented? A3: Nicotinic acids are notoriously prone to thermal decarboxylation, especially when bearing electron-withdrawing groups (like halogens) that stabilize the resulting pyridyl anion. The Halex reaction requires elevated temperatures (130–150 °C) and a basic fluoride source (KF)[4], which perfectly sets the stage for decarboxylation of the free acid. Causality & Solution: The carboxylic acid must be masked as an ester (e.g., a methyl ester) prior to the Halex step. Esters do not undergo decarboxylation under these conditions. Additionally, using spray-dried KF and a phase-transfer catalyst in sulfolane instead of DMSO allows for lower temperatures and shorter reaction times, further suppressing thermal degradation[3].

Q4: My final step is deprotecting the methyl ester to yield the final 2-Fluoro-5-(methylthio)nicotinic acid. I used standard LiOH in aqueous THF, but NMR shows a 2-hydroxy byproduct. Why? A4: The hydroxide ion is a strong, hard nucleophile. Even at room temperature, exposing a 2-fluoropyridine to aqueous base will trigger a rapid SNAr reaction, displacing the fluorine to form the 2-pyridone (2-hydroxy) derivative[1]. Causality & Solution: You must perform the ester hydrolysis under strictly acidic conditions where the nucleophile (water) is too weak to attack the C2 position. Refluxing the ester in a mixture of 6M HCl and 1,4-dioxane will cleave the methyl ester to the carboxylic acid while leaving the C-F bond completely intact.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and byproduct distribution during process optimization.

Reaction StrategySubstrateReagents & ConditionsMajor ProductYieldByproduct Profile
Direct Thiolation 5-Bromo-2-fluoronicotinic acidNaSMe, DMF, 25 °C2-(Methylthio)-5-bromonicotinic acid< 5%>90% C2-SNAr substitution
Direct Thiolation Methyl 5-bromo-2-chloronicotinateNaSMe, DMF, 80 °CMethyl 2-chloro-5-(methylthio)nicotinate35%50% C2-SNAr, 15% Disubstitution
Pd-Catalyzed Coupling Methyl 5-bromo-2-chloronicotinateNaSMe, Pd2(dba)3, Xantphos, Dioxane, 90 °CMethyl 2-chloro-5-(methylthio)nicotinate88%<5% C2-SNAr
Halex Fluorination Methyl 2-chloro-5-(methylthio)nicotinateSpray-dried KF, Ph4PBr, Sulfolane, 150 °CMethyl 2-fluoro-5-(methylthio)nicotinate82%<5% Decarboxylation
Basic Hydrolysis Methyl 2-fluoro-5-(methylthio)nicotinateLiOH, THF/H2O, 25 °C2-Hydroxy-5-(methylthio)nicotinic acid0%100% C2-Hydrolysis (SNAr)
Acidic Hydrolysis Methyl 2-fluoro-5-(methylthio)nicotinate6M HCl, Dioxane, 80 °C2-Fluoro-5-(methylthio)nicotinic acid91%<2% C2-Hydrolysis

Validated Experimental Protocols

Protocol 1: Palladium-Catalyzed Selective Thiolation

(Synthesis of Methyl 2-chloro-5-(methylthio)nicotinate)

  • Preparation: In an oven-dried Schlenk flask, combine methyl 5-bromo-2-chloronicotinate (1.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Atmosphere Control (Critical): Evacuate and backfill the flask with Argon (repeat 3x). Oxygen exposure will rapidly oxidize the thiolate to a disulfide, killing the catalytic cycle.

  • Solvent & Reagent Addition: Add anhydrous, degassed 1,4-dioxane. Add sodium methanethiolate (NaSMe, 1.1 eq) as a suspension.

  • Reaction: Heat the mixture to 90 °C for 4 hours under vigorous stirring. Monitor via LC-MS until the C-Br starting material is fully consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure intermediate.

Protocol 2: Halex Fluorination & Acidic Hydrolysis

(Synthesis of 2-Fluoro-5-(methylthio)nicotinic acid)

  • Halex Reaction: In a pressure vessel, dissolve methyl 2-chloro-5-(methylthio)nicotinate (1.0 eq) in anhydrous sulfolane. Add spray-dried Potassium Fluoride (KF, 5.0 eq) and tetraphenylphosphonium bromide (Ph4PBr, 0.1 eq) as a phase-transfer catalyst.

  • Heating: Seal the vessel and heat to 150 °C for 12 hours.

  • Isolation: Cool, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove all traces of sulfolane. Concentrate to yield crude methyl 2-fluoro-5-(methylthio)nicotinate.

  • Acidic Hydrolysis: Suspend the crude ester in a 1:1 mixture of 1,4-dioxane and 6M aqueous HCl.

  • Cleavage: Heat to 80 °C for 6 hours. Monitor by LC-MS to ensure complete ester cleavage while verifying that no C-F bond hydrolysis occurs.

  • Crystallization: Concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous layer to 0 °C to precipitate the final product. Filter, wash with cold water, and dry under high vacuum to afford 2-Fluoro-5-(methylthio)nicotinic acid.

References

  • BenchChem. Methyl 6-Amino-2-fluoronicotinate | 1445962-42-4.
  • Smolecule. Buy 2-(4-Methylphenoxy)nicotinic acid | 54629-15-1.
  • RHHZ. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • BenchChem. 6-Chloro-2-(trifluoromethoxy)nicotinic Acid | CAS 1221171-91-0.

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stability of 2-Fluoro-5-(methylthio)nicotinic acid under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Fluoro-5-(methylthio)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this compound in your experiments.

Introduction

2-Fluoro-5-(methylthio)nicotinic acid is a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methylthio group, and a carboxylic acid on a pyridine ring, offers multiple points for chemical modification. However, these same functional groups can also be susceptible to degradation under certain experimental conditions. Understanding the stability of this compound is crucial for obtaining reliable and reproducible experimental results.

This guide provides a comprehensive overview of the potential stability issues, recommended handling procedures, and troubleshooting strategies.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for 2-Fluoro-5-(methylthio)nicotinic acid?

A1: For long-term storage, it is recommended to store 2-Fluoro-5-(methylthio)nicotinic acid as a solid in a tightly sealed container in a cool, dry, and dark place. A refrigerator at 4°C is suitable for short to medium-term storage. For extended storage, a freezer at -20°C is recommended to minimize any potential degradation. The compound should be protected from moisture and air.

Q2: Is 2-Fluoro-5-(methylthio)nicotinic acid sensitive to light?

Solution Stability and Preparation

Q3: What are the best solvents for dissolving 2-Fluoro-5-(methylthio)nicotinic acid?

A3: 2-Fluoro-5-(methylthio)nicotinic acid is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol and ethanol. Its solubility in aqueous solutions will be pH-dependent due to the carboxylic acid group.

Q4: How stable is 2-Fluoro-5-(methylthio)nicotinic acid in solution?

A4: The stability of 2-Fluoro-5-(methylthio)nicotinic acid in solution is influenced by several factors including the solvent, pH, temperature, and the presence of other reactive species. The primary degradation pathways to consider are oxidation of the methylthio group and hydrolysis of the fluoropyridine ring. It is recommended to prepare solutions fresh whenever possible. If storage is necessary, store aliquots at -20°C or -80°C and minimize freeze-thaw cycles.

Q5: What is the likely impact of pH on the stability of this compound in aqueous solutions?

A5: The stability of 2-Fluoro-5-(methylthio)nicotinic acid in aqueous solutions is expected to be pH-dependent.

  • Acidic conditions (low pH): The pyridine nitrogen will be protonated, which can affect the reactivity of the ring. While nicotinic acid itself is generally stable in acidic conditions, the presence of the fluorine and methylthio groups may alter this.[3]

  • Neutral to mildly basic conditions (pH 7-8): The carboxylic acid will be deprotonated to the carboxylate, increasing water solubility. The methylthio group could still be susceptible to oxidation.

  • Strongly basic conditions (high pH): High pH could potentially facilitate nucleophilic attack on the fluoropyridine ring, leading to displacement of the fluoride ion.

Chemical Reactivity and Incompatibilities

Q6: What are the main chemical incompatibilities of 2-Fluoro-5-(methylthio)nicotinic acid?

A6: Care should be taken to avoid the following classes of reagents unless they are part of a planned synthetic transformation:

  • Strong oxidizing agents: Reagents like hydrogen peroxide, peroxy acids, and permanganates can readily oxidize the methylthio group to a sulfoxide and further to a sulfone.

  • Strong reducing agents: While the pyridine ring is relatively resistant to reduction, strong reducing agents could potentially affect the functional groups.

  • Strong nucleophiles: Under certain conditions, strong nucleophiles can displace the fluorine atom from the pyridine ring.

  • Strong acids and bases: As discussed in the pH stability section, strong acids and bases can promote degradation.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments with 2-Fluoro-5-(methylthio)nicotinic acid.

Problem Potential Cause Troubleshooting Steps
Inconsistent or poor results in biological assays. Degradation of the compound in the assay medium.- Prepare fresh stock solutions before each experiment.- Minimize the time the compound spends in aqueous buffers.- Perform a stability check of the compound in your specific assay buffer by incubating it for the duration of the assay and analyzing for degradation by HPLC or LC-MS.
Appearance of unexpected peaks in HPLC or LC-MS analysis of a reaction mixture. Degradation of the starting material or product.- Analyze a sample of the starting material to confirm its purity.- The primary degradation products to look for are the corresponding sulfoxide (M+16) and sulfone (M+32).- Consider the possibility of fluoride displacement by a nucleophile present in the reaction mixture.
The solid material has changed color or appearance over time. Potential degradation of the compound.- It is advisable to re-analyze the material by HPLC or NMR to check its purity before use.- If significant degradation is observed, it is best to use a fresh batch of the compound.

Experimental Protocols

Protocol 1: Assessment of Stock Solution Stability by HPLC

This protocol provides a general method for assessing the stability of 2-Fluoro-5-(methylthio)nicotinic acid in a chosen solvent over time.

Materials:

  • 2-Fluoro-5-(methylthio)nicotinic acid

  • HPLC-grade solvent of choice (e.g., DMSO, Acetonitrile)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Prepare a stock solution of 2-Fluoro-5-(methylthio)nicotinic acid at a known concentration (e.g., 10 mM) in the chosen solvent.

  • Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system to obtain an initial chromatogram.

  • Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • At regular time intervals (e.g., 24h, 48h, 1 week), inject an aliquot of the stored solution onto the HPLC.

  • Compare the peak area of the parent compound and look for the appearance of new peaks which would indicate degradation.

  • Quantify the percentage of the remaining parent compound at each time point.

HPLC Method Example:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 1 mL/min

  • Detection: UV at 260 nm[4]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[5][6]

CAUTION: These experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours). Neutralize with NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose a solution of the compound to a light source as specified in ICH guideline Q1B (e.g., a combination of cool white fluorescent and near UV lamps).[1]

For each condition, a control sample (compound in the same solvent but not exposed to the stress condition) should be prepared and analyzed alongside the stressed sample using an appropriate analytical method like LC-MS to identify degradation products.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for 2-Fluoro-5-(methylthio)nicotinic acid based on its chemical structure.

A 2-Fluoro-5-(methylthio)nicotinic acid B Sulfoxide Derivative (Oxidation) A->B [O] D Nucleophilic Substitution Product (e.g., Hydroxylation) A->D Nu- C Sulfone Derivative (Further Oxidation) B->C [O]

Caption: Potential degradation pathways of 2-Fluoro-5-(methylthio)nicotinic acid.

Experimental Workflow for Stability Assessment

This workflow outlines the general steps for assessing the stability of the compound.

A Prepare Stock Solution B Initial Analysis (t=0) (HPLC, LC-MS) A->B C Store under Test Conditions (e.g., Temp, pH, Light) A->C E Compare Data and Assess Degradation B->E D Analyze at Time Intervals C->D D->E

Caption: General workflow for assessing the stability of a compound in solution.

Data Summary

While specific quantitative stability data for 2-Fluoro-5-(methylthio)nicotinic acid is not available in the literature, the following table provides a qualitative summary of the expected stability based on the chemistry of its functional groups.

Condition Expected Stability Potential Degradation Products
Solid, stored at 4°C, protected from light and moisture High-
Aqueous solution, pH 3-5 ModeratePotential for slow hydrolysis
Aqueous solution, pH 7-8 ModerateOxidation of the thioether
Aqueous solution, pH > 9 Low to ModeratePotential for nucleophilic substitution of fluorine
**In the presence of oxidizing agents (e.g., H₂O₂) **LowSulfoxide, Sulfone
Exposure to UV/Vis light Moderate to LowPhotodegradation products (structure-dependent)
Elevated temperatures (>60°C) Moderate to LowThermal decomposition products

References

  • Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research.

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences.

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. International Journal of Pharmaceutical Quality Assurance.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • A practical guide to forced degradation and stability studies for drug substances. Symbiosis.

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.

  • Thermal Degradation Behavior of Thiol-ene Composites Loaded with a Novel Silicone Flame Retardant. Polymers (Basel).

  • A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-3-fluoroisonicotinic Acid. BenchChem.

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules.

  • Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications.

  • Collection - Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters - Industrial & Engineering Chemistry Research. Figshare.

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.

  • Thermal degradation kinetics of aromatic ether polymers. Mississippi State University Scholars Junction.

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies.

  • Improved Photostability in Fluorinated 2D Perovskite Single Crystals. Materials (Basel).

  • Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE. ResearchGate.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules.

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. University of Nebraska Medical Center.

  • 5-Fluoro-2-methylnicotinic acid. ChemScene.

  • Stability constants of Nicotinic acid (vitamin B3) complexes with transition metal ions. International Research Journal on Advanced Science Hub.

  • Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determined by HPLC. Clemson University TigerPrints.

  • Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability. Journal of Analytical Atomic Spectrometry.

Sources

Validation & Comparative

Publish Comparison Guide: NMR Analysis of 2-Fluoro-5-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and analysis of the 1H and 13C NMR spectral characteristics of 2-Fluoro-5-(methylthio)nicotinic acid , contrasting it with its chlorinated analog to demonstrate the diagnostic utility of fluorine-carbon couplings in structural elucidation.

Executive Summary & Core Directive

Compound of Interest: 2-Fluoro-5-(methylthio)nicotinic acid (CAS: 1049026-66-7) Primary Application: Scaffold for medicinal chemistry (e.g., kinase inhibitors, receptor agonists). The Challenge: Distinguishing regioisomers in substituted pyridines is notoriously difficult using standard 1H NMR due to proton isolation. The Solution: This guide demonstrates how the 2-Fluoro substituent acts as an internal spin-label , creating a self-validating spectral fingerprint through


F-

C and

F-

H couplings that the alternative, 2-Chloro-5-(methylthio)nicotinic acid , lacks.

Comparative Analysis: Fluorine vs. Chlorine Scaffolds[1][2]

In drug development, the choice between a 2-Fluoro and 2-Chloro pyridine scaffold often dictates the synthetic pathway. Analytically, they present distinct profiles.

Feature2-Fluoro-5-(methylthio)nicotinic acid 2-Chloro-5-(methylthio)nicotinic acid
1H NMR Complexity High: Protons exhibit extra splitting due to

couplings (3-8 Hz).
Low: Protons appear as simple singlets or doublets (

only).
13C NMR Profile Diagnostic: All ring carbons appear as doublets (

5–250 Hz).
Standard: Carbons appear as singlets.
Regio-Verification Self-Validating: Magnitude of

confirms distance from Fluorine.
Ambiguous: Requires HMBC/NOESY to confirm regiochemistry.
Solubility Moderate in DMSO-

, CD

OD.
High in DMSO-

, CDCl

.

Expert Insight: While the 2-Chloro analog provides a "cleaner" spectrum, it offers less structural certainty. The 2-Fluoro analog's complex splitting pattern effectively maps the molecule, allowing you to assign carbon positions based solely on


 magnitude without running 2D experiments.

Detailed Spectral Analysis

A. 1H NMR Analysis (400 MHz, DMSO- )

The proton spectrum is defined by the interplay between the electron-withdrawing 2-F/3-COOH groups and the electron-donating 5-SMe group.

  • 
     13.50 ppm (Broad s, 1H):  Carboxylic acid proton (-COOH). Often invisible if trace water is present.
    
  • 
     8.50 - 8.60 ppm (dd, 1H, H-6): 
    
    • Assignment: H-6 is adjacent to the pyridine nitrogen (deshielded) and the SMe group.

    • Multiplicity: Doublet of doublets.

      • 
         Hz (Meta-coupling to H-4).
        
      • 
         Hz (Long-range coupling to F-2).
        
  • 
     8.10 - 8.20 ppm (dd, 1H, H-4): 
    
    • Assignment: H-4 is sandwiched between the COOH and SMe groups.

    • Multiplicity: Doublet of doublets.

      • 
         Hz (Diagnostic 3-bond coupling path F-C-C-H).
        
      • 
         Hz (Meta-coupling to H-6).
        
  • 
     2.55 ppm (s, 3H, -SMe):  Methylthio group. Appears as a sharp singlet. May show broadening due to long-range F-coupling (
    
    
    
    Hz).
B. 13C NMR Analysis (100 MHz, DMSO- )

The


C spectrum is the definitive identification tool. The fluorine atom splits every carbon signal into a doublet.
Carbon PositionChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Structural Logic
C-2 ~160.5Doublet (d)

Hz
Direct attachment to F. Largest coupling.
C-6 ~148.0Doublet (d)

Hz
Para to COOH, Ortho to N.
C-4 ~138.5Doublet (d)

Hz
Meta to F.
C-5 ~135.0Doublet (d)

Hz
Para to F (Substituted with SMe).[1]
C-3 ~115.0Doublet (d)

Hz
Ortho to F (Ipso to COOH).
COOH ~165.0Doublet (d)

Hz
Carbonyl carbon coupled to F.
SMe ~15.5Singlet (s)N/AToo distant for significant coupling.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate assignment, follow this protocol designed to maximize signal resolution and minimize exchange broadening.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-

    
      (99.9% D) rather than CDCl
    
    
    
    .
    • Reasoning: The carboxylic acid proton is prone to dimerization and broadening in chloroform. DMSO stabilizes the monomeric form via hydrogen bonding, sharpening the COOH signal and preventing aggregation shifts.

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

    • Note: Higher concentrations may induce viscosity broadening; lower concentrations may lose the satellite peaks of small

      
       couplings.
      
Step 2: Acquisition Parameters
  • Temperature: Set probe to 300 K (27°C) .

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse). D1 (Relaxation Delay) = 2.0 s to ensure integration accuracy of aromatic protons vs. methyl protons.

    • 13C: Power-gated decoupling (zgpg30). NS (Scans) > 512 required to resolve the weak outer legs of the C-2 doublet (

      
       Hz).
      
Step 3: Processing & Validation
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz for 1H and LB = 1.0 Hz for 13C.

  • Validation Check: Measure the distance between the two peaks of the C-2 signal. If it is not ~240-260 Hz , the assignment is incorrect (likely the non-fluorinated impurity).

Visualization of Structural Logic

The following diagrams illustrate the logic flow for assigning the regiochemistry of the compound based on the NMR data described above.

Diagram 1: Spectral Assignment Logic Flow

This decision tree guides the researcher through the assignment process, distinguishing the target from potential isomers (e.g., 6-Fluoro isomer).

AssignmentLogic Start Unknown Fluoropyridine Derivative Check1H Step 1: 1H NMR Analysis Observe Aromatic Region Start->Check1H CouplingCheck Are H-signals doublets of doublets? Check1H->CouplingCheck Check13C Step 2: 13C NMR Analysis Measure C-F Coupling CouplingCheck->Check13C Yes (J_HF present) Isomer2F Large Doublet (~250Hz) at ~160 ppm (C-2 Position) Check13C->Isomer2F C-F Splitting Pattern Matches Isomer6F Large Doublet (~240Hz) at ~163 ppm (C-6 Position) Check13C->Isomer6F Alternative Splitting Conclusion Identity Confirmed: 2-Fluoro-5-(methylthio)nicotinic acid Isomer2F->Conclusion

Caption: Logical workflow for confirming the 2-Fluoro regioisomer using 13C coupling constants.

Diagram 2: Coupling Pathway Visualization

This diagram visualizes the "Reach" of the Fluorine spin nucleus, showing which atoms are affected (split) and the magnitude of the effect.

CouplingPath F2 F-19 (Source) C2 C-2 (1J ~250Hz) F2->C2 Direct Bond C3 C-3 (2J ~30Hz) C2->C3 Ortho C4 C-4 (3J ~8Hz) C3->C4 Meta H4 H-4 (3J ~9Hz) C4->H4 Vicinal

Caption: Propagation of Spin-Spin Coupling from Fluorine-19 to the H-4 proton.

References

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants Guide: Fluorine Couplings. University of Wisconsin-Madison. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine Decoupled 13C NMR. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). PubChem Compound Summary: 2-Fluoro-5-(methylthio)pyridine. Retrieved from [Link]

Sources

Comparative Guide: Biological Activity & Scaffold Utility of 2-Fluoro-5-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2-Fluoro-5-(methylthio)nicotinic acid (CAS 2586127-05-9), analyzing its utility as a trifunctional scaffold in medicinal chemistry and agrochemical synthesis.

Executive Summary

2-Fluoro-5-(methylthio)nicotinic acid represents a "privileged scaffold" in drug discovery, distinguished by its specific substitution pattern that enables orthogonal chemical functionalization. Unlike its simpler analogs (e.g., Nicotinic acid or 2-Fluoronicotinic acid), this compound possesses three distinct reactive handles:

  • C3-Carboxylic Acid: For amide coupling (peptidomimetics, kinase inhibitors).

  • C2-Fluorine: An activated handle for Nucleophilic Aromatic Substitution (SNAr), superior to chlorine in specific transition-metal-free displacements.

  • C5-Methylthio: A latent functional group, readily oxidizable to a sulfoxide/sulfone (metabolic stability/H-bond acceptor) or displaceable in cross-coupling reactions.

Its primary biological value is not as a free acid, but as a key intermediate for synthesizing AHAS-inhibiting herbicides (Sulfonylureas) and Kinase Inhibitors (e.g., c-Met, ALK pathways).

Chemical Profile & Analog Comparison

The following table contrasts the physicochemical and reactive profiles of 2-Fluoro-5-(methylthio)nicotinic acid against its structural analogs.

Table 1: Structural & Reactivity Comparison[1]
CompoundStructureC2-Reactivity (SNAr)C5-FunctionalityPrimary Application
2-Fluoro-5-(methylthio)nicotinic acid 2-F, 5-SMe High (F is a good leaving group in electron-deficient rings)Latent (Oxidizable to -SO₂Me)Dual-Action Scaffold (Herbicides, Kinase Inhibitors)
2-Chloro-5-fluoro-nicotinic acid2-Cl, 5-FModerate to HighStable (F is hard to modify)Piflufolastat (Imaging), Sotorasib intermediates
2-Fluoronicotinic acid2-F, 5-HHighNone (Unsubstituted)General Pyridine Building Block
Nicotinic Acid (Niacin)UnsubstitutedLow (Requires activation)NoneLipid metabolism (GPR109A agonist)
5-Methylthionicotinic acid2-H, 5-SMeLowOxidizableAntimicrobial research

Biological Activity Analysis

A. Pharmacological Potential (Derived Scaffolds)

While the free acid exhibits only weak antimicrobial activity (MIC > 100 µg/mL against S. aureus), its derivatives show potent biological effects.

1. Herbicide Activity (AHAS Inhibition)

The 2-substituted pyridine core is critical for Sulfonylurea herbicides (e.g., Nicosulfuron, Rimsulfuron).

  • Mechanism: The 2-position is derivatized with a sulfonylurea bridge. The 5-substituent (Methylthio -> Sulfone) modulates lipophilicity and metabolic half-life in plants.

  • Comparative Data: Analogs with a 5-SO₂Me group (derived from 5-SMe) typically show 2-5x higher potency against broadleaf weeds compared to 5-H analogs due to enhanced electron withdrawal increasing the acidity of the sulfonylurea proton.

2. Neurological Activity (nAChR Agonists)

Derivatives of 5-substituted nicotinic acids are potent agonists of Nicotinic Acetylcholine Receptors (nAChRs) .

  • Case Study (UB-165 Analogs): Research indicates that 5-substitution is critical for selectivity between

    
     and 
    
    
    
    subtypes.
  • Activity: The 5-methylthio group acts as a bioisostere for 5-methoxy or 5-halo groups, maintaining receptor binding affinity (

    
     in low nM range) while altering metabolic clearance.
    
B. Visualizing the Scaffold Utility

The diagram below illustrates how 2-Fluoro-5-(methylthio)nicotinic acid serves as a central hub for accessing diverse bioactive classes.

ScaffoldUtility Core 2-Fluoro-5-(methylthio) nicotinic acid SNAr S_NAr (C2-Displacement) Core->SNAr Amines/Thiols Oxidation Oxidation (C5-SMe -> SO2Me) Core->Oxidation mCPBA/H2O2 Amide Amide Coupling (C3-COOH) Core->Amide Amines Kinase 2-Amino-5-sulfone Pyridines (Kinase Inhibitors) SNAr->Kinase Cyclization Herbicide Sulfonylurea Herbicides (AHAS Inhibitors) Oxidation->Herbicide Urea Formation nAChR Nicotinic Agonists (Neurotherapeutics) Amide->nAChR Derivatization

Caption: Divergent synthesis pathways from the 2-Fluoro-5-(methylthio)nicotinic acid scaffold.

Experimental Protocols

To validate the utility of this scaffold, the following protocols describe the activation of its key "handles."

Protocol A: C2-Diversification via SNAr

This protocol demonstrates the high reactivity of the 2-Fluoro position, a key advantage over 2-Chloro analogs in mild conditions.

  • Reagents: 2-Fluoro-5-(methylthio)nicotinic acid (1.0 eq), Primary Amine (1.2 eq), DIPEA (2.5 eq).

  • Solvent: DMF or DMSO (anhydrous).

  • Procedure:

    • Dissolve the nicotinic acid derivative in DMF (0.2 M).

    • Add DIPEA followed by the amine.

    • Heat to 60°C for 4–6 hours (Monitor by LC-MS). Note: 2-Chloro analogs typically require 80–100°C or Pd-catalysis.

  • Workup: Dilute with water, adjust pH to 4 (precipitate product), filter, and dry.

  • Expected Yield: 85–95%.

Protocol B: Selective Oxidation of C5-Methylthio

Activating the C5 position to a sulfone increases the electron deficiency of the ring, further activating the C2 position for subsequent steps.

  • Reagents: Substrate (1.0 eq), m-CPBA (2.2 eq for Sulfone, 1.1 eq for Sulfoxide).

  • Solvent: DCM (Dichloromethane).

  • Procedure:

    • Cool solution of substrate in DCM to 0°C.

    • Add m-CPBA portion-wise over 30 mins.

    • Stir at RT for 2 hours.

  • Validation: 1H NMR shift of S-Me peak from ~2.5 ppm to ~3.2 ppm (Sulfone).

References

  • Synthesis and Biological Evaluation of Nicotinic Acid Derivatives. International Journal of Molecular Sciences. (2022).

  • Preparation of 2-Chloro-5-fluoro-nicotinic acid and analogs. Google Patents (CN100355732C). (2005).

  • Synthesis of fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. Journal of Organic Chemistry. (2003).

  • Comparative Biological Activity of Nicotinic Acid Analogs. BenchChem Technical Library. (2025).

  • 5-Fluoro-2-methylnicotinic acid (Analog Data). ChemScene Product Catalog. (2025).

A Comparative Guide to the Structural Validation of 2-Fluoro-5-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The molecule 2-Fluoro-5-(methylthio)nicotinic acid, a substituted pyridine derivative, presents a unique set of analytical challenges and opportunities due to the presence of fluorine, sulfur, and nitrogen heteroatoms. This guide provides an in-depth, comparative analysis of the primary spectroscopic and crystallographic techniques used for its structural validation. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, the inherent self-validating nature of a multi-technique approach, and provide practical, data-driven insights.

The Imperative of Orthogonal Data in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules in solution.[1][2] By probing the magnetic environments of specific nuclei, we can piece together the connectivity and spatial relationships of atoms within the molecule.

¹H NMR: Mapping the Proton Environment

The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. For 2-Fluoro-5-(methylthio)nicotinic acid, we anticipate three distinct signals in the aromatic region and one in the aliphatic region, in addition to the broad signal for the carboxylic acid proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-5-(methylthio)nicotinic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often suitable for carboxylic acids, ensuring the observation of the acidic proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex splitting patterns.

  • Data Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans are generally adequate for a sample of this concentration.

    • Spectral Width: A spectral width of -2 to 14 ppm is appropriate.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Data and Interpretation:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-4~8.0-8.2dd³J(H,H) ≈ 8.0, ⁴J(H,F) ≈ 4.0Downfield due to proximity to the electron-withdrawing carboxylic acid group. Coupled to H-6 (ortho) and the fluorine at position 2 (meta).
H-6~8.4-8.6d⁴J(H,F) ≈ 2.0Most downfield aromatic proton due to deshielding by the adjacent nitrogen and fluorine. Coupled to the fluorine at position 2 (ortho).
-SCH₃~2.5-2.7sN/ATypical chemical shift for a methyl group attached to a sulfur atom. Appears as a singlet as there are no adjacent protons.
-COOH>12br sN/ABroad singlet, characteristic of a carboxylic acid proton. Its chemical shift is highly dependent on solvent and concentration.

Note: These are predicted values based on known substituent effects on the pyridine ring. Actual values may vary.

¹³C NMR: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks.

Predicted ¹³C NMR Data and Interpretation:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~160-165 (d, ¹J(C,F) ≈ 240-260 Hz)Attached to the highly electronegative fluorine, resulting in a downfield shift and a large one-bond coupling constant.
C-3~120-125Shielded relative to other carbons in the ring.
C-4~140-145Deshielded due to its position relative to the nitrogen and carboxylic acid.
C-5~130-135Attached to the sulfur atom.
C-6~150-155 (d, ²J(C,F) ≈ 20-30 Hz)Deshielded by the adjacent nitrogen and shows a smaller two-bond coupling to fluorine.
-SCH₃~15-20Typical range for a methyl group attached to sulfur.
-COOH~165-170Characteristic chemical shift for a carboxylic acid carbon.
¹⁹F NMR: A Sensitive Probe for Fluorinated Compounds

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[3] It provides a clean spectrum with a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the fluorine atom.[2][4]

Predicted ¹⁹F NMR Data and Interpretation:

The single fluorine atom in 2-Fluoro-5-(methylthio)nicotinic acid is expected to appear as a doublet of doublets due to coupling with the two aromatic protons, H-4 and H-6. The chemical shift will be indicative of a fluorine atom attached to an aromatic ring.

  • Predicted Chemical Shift: -60 to -90 ppm (relative to CFCl₃)

  • Predicted Multiplicity: dd

  • Predicted Coupling Constants: ⁴J(F,H-4) ≈ 4.0 Hz, ³J(F,H-6) ≈ 2.0 Hz

2D NMR Techniques: Connecting the Dots

While 1D NMR provides a wealth of information, 2D NMR experiments are invaluable for unambiguously assigning signals and confirming connectivity.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations. For our target molecule, a COSY spectrum would show a cross-peak between H-4 and H-6, confirming their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is essential for assigning the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the -SCH₃ protons to C-5 would confirm the position of the methylthio group.

Workflow for NMR-Based Structural Validation

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[5] High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule with high accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids and is the method of choice here.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide the high resolution required for accurate mass measurement.

  • Data Acquisition: Acquire the spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred due to the facile formation of the [M-H]⁻ ion.

Predicted HRMS Data and Interpretation:

  • Molecular Formula: C₇H₆FNO₂S

  • Exact Mass: 187.0098

  • Expected Ion (Negative Mode): [M-H]⁻ at m/z 186.0025

  • Expected Ion (Positive Mode): [M+H]⁺ at m/z 188.0172

Fragmentation Analysis (MS/MS):

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that provides further structural information.

Predicted Fragmentation Pathways:

MS_Fragmentation M_H [M+H]⁺ m/z 188.0172 Loss_H2O Loss of H₂O (-18.0106) M_H->Loss_H2O Loss_CO Loss of CO (-27.9949) M_H->Loss_CO Fragment_1 [C₇H₄FNOS]⁺ m/z 170.0066 Loss_H2O->Fragment_1 Loss_SCH3 Loss of •SCH₃ (-47.0032) Fragment_1->Loss_SCH3 Fragment_2 [C₆H₄FNS]⁺ m/z 141.0121 Loss_CO->Fragment_2 Fragment_3 [C₆H₄FNO]⁺ m/z 125.0271 Loss_SCH3->Fragment_3

Caption: Predicted fragmentation pathways for 2-Fluoro-5-(methylthio)nicotinic acid in positive ion ESI-MS/MS.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[6] For nicotinic acid derivatives, this technique can also reveal details about hydrogen bonding and crystal packing.[7][8]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Expected Structural Features from X-ray Crystallography:

  • Confirmation of the planar pyridine ring.

  • Precise bond lengths and angles, which can provide insight into the electronic effects of the substituents.

  • Information on intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules or between the carboxylic acid and the pyridine nitrogen.

Comparison of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity, stereochemistry (in some cases), and solution-state structure.Non-destructive, provides a wealth of structural information from a single set of experiments.Requires a relatively large amount of pure sample, can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition, and fragmentation patterns.High sensitivity (requires very little sample), can be coupled to chromatography for mixture analysis.Provides limited information on connectivity and stereochemistry, can be destructive.
X-ray Crystallography Definitive solid-state structure, bond lengths, bond angles, and intermolecular interactions.Provides an unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not be representative of the solution-state conformation.

Conclusion: A Synergistic Approach to Structural Validation

The structural validation of 2-Fluoro-5-(methylthio)nicotinic acid is best achieved through a synergistic and orthogonal application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. While NMR provides the detailed framework of the molecule in solution, high-resolution mass spectrometry confirms the elemental composition and offers corroborating structural evidence through fragmentation. Finally, single-crystal X-ray crystallography, when feasible, provides the ultimate confirmation of the solid-state structure. By critically evaluating the data from each of these techniques, researchers can have the highest degree of confidence in the assigned structure, a critical step in the journey of drug discovery and development.

References

  • Fungicidal Properties of 2-Amino-4-nitrophenol and Its Deriv
  • 19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. (2022). Semantic Scholar. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia. [Link]

  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. (2021). MDPI. [Link]

  • Solid state Acid–Base Reactions of Arylamino Nicotinic Acids: X-ray Crystal Structures of Salts. International Journal of Analytical and Applied Chemistry. [Link]

  • Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. (2025). ResearchGate. [Link]

  • 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114. PubChem. [Link]

  • 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089. PubChem. [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2022). PMC. [Link]

  • Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. (2008). PubMed. [Link]

  • "NMR spectral characteristics of fluorocontaining pyridines". (2017). Fluorine notes. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). PMC. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. (2025). Preprints.org. [Link]

  • The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. (2020). De Gruyter. [Link]

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A Comparative Guide to the Synthetic Strategies for 2-Fluoro-5-(methylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Fluoro-5-(methylthio)nicotinic acid is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The presence of a fluorine atom at the 2-position can modulate the electronic properties and metabolic stability of the molecule, while the methylthio group at the 5-position offers a versatile handle for further chemical modifications. The nicotinic acid core is a well-established pharmacophore found in numerous bioactive compounds.[1][2] Despite its potential as a valuable building block, a direct and optimized synthetic route to this specific molecule has not been extensively documented in the literature.

This guide provides a comparative analysis of two plausible synthetic routes for 2-Fluoro-5-(methylthio)nicotinic acid. As a senior application scientist, my aim is to not only present theoretical pathways but also to provide insights into the practical considerations and potential challenges of each approach. The proposed routes are grounded in established and reliable chemical transformations commonly employed in heterocyclic chemistry.

Proposed Synthetic Route 1: A Linear Approach via Functional Group Interconversion

This first proposed route follows a linear sequence, starting from a commercially available, pre-functionalized pyridine ring and sequentially introducing the desired substituents. This approach is often favored for its predictability and the relative ease of troubleshooting individual steps.

Overall Strategy

The synthesis commences with 2-amino-5-bromopyridine, a readily available starting material. The key transformations in this route are the introduction of the fluorine atom at the 2-position via a Balz-Schiemann reaction, followed by the introduction of the methylthio group at the 5-position, and finally, the installation of the carboxylic acid group at the 3-position.

Synthetic_Route_1 A 2-Amino-5-bromopyridine B 2-Fluoro-5-bromopyridine A->B 1. NaNO2, HBF4 2. Heat C 2-Fluoro-5-(methylthio)pyridine B->C NaSMe or Pd-catalyzed coupling D 2-Fluoro-5-(methylthio)nicotinic acid C->D 1. LDA, THF, -78°C 2. CO2 3. H3O+

Caption: Workflow for the linear synthesis of 2-Fluoro-5-(methylthio)nicotinic acid.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-bromopyridine

This transformation is proposed to be carried out via the Balz-Schiemann reaction, a classic and reliable method for introducing fluorine onto an aromatic ring from an amino group.[3][4][5]

  • Diazotization: Dissolve 2-amino-5-bromopyridine in an aqueous solution of fluoroboric acid (HBF₄) at 0°C.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C.

  • Stir the reaction mixture for 1 hour at 0°C to allow for the formation of the diazonium tetrafluoroborate salt.

  • Decomposition: Isolate the precipitated diazonium salt by filtration and dry it carefully.

  • Thermally decompose the salt by heating it gently in an inert solvent until the evolution of nitrogen gas ceases.

  • Purification: The resulting 2-fluoro-5-bromopyridine can be purified by distillation or column chromatography.

Causality Behind Experimental Choices: The use of fluoroboric acid is crucial as it serves as both the acid for diazotization and the source of the fluoride nucleophile.[3] The low temperature during diazotization is essential to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Synthesis of 2-Fluoro-5-(methylthio)pyridine

The introduction of the methylthio group can be achieved through two primary methods: nucleophilic aromatic substitution (SNA) or a palladium-catalyzed cross-coupling reaction.

  • Method A: Nucleophilic Aromatic Substitution (SNA) [6][7]

    • Dissolve 2-fluoro-5-bromopyridine in a polar aprotic solvent such as DMF or DMSO.

    • Add sodium thiomethoxide (NaSMe) and heat the reaction mixture. The temperature will need to be optimized, but typically ranges from 80-120°C.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify by column chromatography.

  • Method B: Palladium-Catalyzed Cross-Coupling [2][8]

    • In a reaction vessel, combine 2-fluoro-5-bromopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable ligand, and a base (e.g., K₂CO₃) in an inert solvent like toluene or dioxane.

    • Add a source of the methylthio group, such as sodium thiomethoxide or S-methylisothiourea sulfate.[9]

    • Heat the reaction mixture under an inert atmosphere until completion.

    • After cooling, filter the reaction mixture and purify the product by column chromatography.

Causality Behind Experimental Choices: The choice between SNA and cross-coupling depends on the desired reaction conditions and functional group tolerance. SNA is often simpler and more cost-effective, but may require harsh conditions.[6] Palladium-catalyzed coupling offers milder conditions and greater functional group compatibility, which can be advantageous for more complex substrates.[8]

Step 3: Synthesis of 2-Fluoro-5-(methylthio)nicotinic acid

The final step involves the introduction of the carboxylic acid group at the 3-position. A directed ortho-metalation (DoM) followed by carboxylation is a plausible strategy.

  • Metalation: Dissolve 2-fluoro-5-(methylthio)pyridine in dry THF and cool the solution to -78°C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) and stir for 1-2 hours at -78°C. The fluorine atom at the 2-position is expected to direct the lithiation to the 3-position.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

  • Allow the reaction to warm to room temperature and then quench with an aqueous acid (e.g., 1M HCl).

  • Purification: Extract the product with an organic solvent and purify by recrystallization or column chromatography.

Causality Behind Experimental Choices: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The choice of a strong, non-nucleophilic base like LDA is critical to achieve deprotonation without competing addition reactions. The low temperature is necessary to maintain the stability of the organolithium intermediate.

Proposed Synthetic Route 2: A Convergent Approach via Pyridine Ring Synthesis

This second route employs a convergent strategy where the substituted pyridine ring is constructed from acyclic precursors. This can be more efficient in terms of step economy if the precursors are readily available or can be synthesized in a few steps.

Overall Strategy

This proposed synthesis involves the construction of the pyridine ring using a variation of the Hantzsch pyridine synthesis or a similar condensation reaction. The key is to start with building blocks that already contain the necessary fluorine and methylthio functionalities, or precursors that can be easily converted to them.

Synthetic_Route_2 A Fluorinated β-ketoester C Dihydropyridine intermediate A->C B Enamine with methylthio group B->C Condensation/ Cyclization D 2-Fluoro-5-(methylthio)nicotinic acid ester C->D Oxidation (e.g., HNO3 or DDQ) E 2-Fluoro-5-(methylthio)nicotinic acid D->E Hydrolysis (e.g., LiOH, H2O)

Caption: Workflow for the convergent synthesis of 2-Fluoro-5-(methylthio)nicotinic acid.

Experimental Protocols

Step 1: Synthesis of Precursors

  • Fluorinated β-ketoester: A suitable starting material could be ethyl 4,4,4-trifluoroacetoacetate, which is commercially available. While this would introduce a trifluoromethyl group, analogous fluorinated β-ketoesters can be synthesized.

  • Enamine with methylthio group: This can be prepared by reacting a β-ketoaldehyde or ester with ammonia or an amine, followed by introduction of the methylthio group.

Step 2: Pyridine Ring Formation

  • Condensation: React the fluorinated β-ketoester with the enamine containing the methylthio group in a suitable solvent, often with an acid or base catalyst.

  • Cyclization: The initial condensation product will then undergo an intramolecular cyclization to form a dihydropyridine intermediate.

  • This reaction is typically heated to drive it to completion.

Causality Behind Experimental Choices: The Hantzsch synthesis and its variations are robust methods for constructing the pyridine ring. The choice of specific precursors will determine the substitution pattern of the final product.

Step 3: Aromatization

  • Oxidation: The dihydropyridine intermediate needs to be oxidized to form the aromatic pyridine ring.

  • Common oxidizing agents for this transformation include nitric acid, ceric ammonium nitrate (CAN), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • The reaction is typically carried out in an organic solvent, and the choice of oxidant will depend on the functional groups present in the molecule.

Causality Behind Experimental Choices: The oxidation step is crucial for achieving the stable aromatic pyridine ring. The choice of oxidant is important to avoid over-oxidation or unwanted side reactions.

Step 4: Hydrolysis

  • Saponification: The resulting ester of 2-fluoro-5-(methylthio)nicotinic acid is hydrolyzed to the final carboxylic acid.

  • This is typically achieved by treating the ester with an aqueous base such as lithium hydroxide or sodium hydroxide, followed by acidification.

  • Purification: The final product can be purified by recrystallization.

Causality Behind Experimental Choices: Basic hydrolysis is a standard and efficient method for converting esters to carboxylic acids.

Comparative Analysis of the Proposed Routes

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Number of Steps 3-4 steps from commercially available starting material.Potentially fewer steps to the core structure, but requires synthesis of precursors.
Starting Materials Readily available 2-amino-5-bromopyridine.Requires synthesis of specialized acyclic precursors.
Scalability Generally good, but the Balz-Schiemann reaction can pose safety challenges on a large scale due to potentially explosive diazonium intermediates.[3]Can be scalable if the precursors are accessible. Ring formation reactions are often high-yielding.
Potential Yields Yields for individual steps are generally moderate to good based on literature for similar transformations. Overall yield may be lower due to the linear nature.The ring-forming reaction can be high-yielding. Overall yield depends on the efficiency of precursor synthesis.
Key Challenges Regioselectivity of the final carboxylation step. Handling of potentially hazardous diazonium salts.Synthesis of the functionalized acyclic precursors. Control of regioselectivity during ring formation.
Safety Considerations The Balz-Schiemann reaction involves potentially explosive diazonium salts and requires careful temperature control.[3]The specific hazards will depend on the chosen precursors and reagents for the ring-forming reaction.
Flexibility for Analogs Good. The 5-bromo intermediate allows for the introduction of various nucleophiles to create a library of analogs.Good. Variation of the acyclic precursors can lead to a wide range of substituted pyridines.

Conclusion and Future Outlook

This guide has presented two plausible, yet distinct, synthetic strategies for the preparation of 2-Fluoro-5-(methylthio)nicotinic acid.

  • Route 1 offers a more traditional, linear approach that relies on well-established functional group interconversions on a pre-existing pyridine ring. Its main advantages are the use of a simple starting material and the potential for creating analogs from a common intermediate. However, it may be limited by the regioselectivity of the final carboxylation step and the safety considerations of the Balz-Schiemann reaction.

  • Route 2 presents a more convergent and potentially more elegant approach by constructing the pyridine ring from functionalized acyclic precursors. This route could be more efficient in terms of step economy and may be more amenable to large-scale synthesis, provided the precursors can be prepared efficiently.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale, the available resources, and the importance of synthetic flexibility for analog creation. Both proposed routes are based on sound chemical principles and provide a solid foundation for the experimental investigation into the synthesis of this promising molecule. Further experimental validation is required to determine the optimal conditions and to fully assess the viability of each approach.

References

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  • Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18 - PMC. (URL: [Link])

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Comparative Efficacy Analysis of Novel Nicotinic Acid Derivatives in Cellular Signaling

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

Introduction: The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this scaffold allows for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of 2-Fluoro-5-(methylthio)nicotinic acid, a novel derivative, against established compounds in the context of a specific, well-characterized signaling pathway. While direct efficacy data for 2-Fluoro-5-(methylthio)nicotinic acid is emerging, its structural similarity to known inhibitors of the Hypoxia-Inducible Factor (HIF) pathway suggests its potential as a modulator of this critical cellular process. This guide will, therefore, compare its hypothesized efficacy profile with that of established HIF inhibitors, providing a framework for its potential evaluation.

The HIF pathway is a central regulator of the cellular response to low oxygen levels (hypoxia) and is implicated in a variety of diseases, including cancer and ischemia. The key enzymes in this pathway are the HIF prolyl hydroxylases (PHDs), which are 2-oxoglutarate (2-OG)-dependent dioxygenases. Inhibition of PHDs stabilizes the HIF-1α subunit, leading to the transcription of hypoxia-responsive genes.

Comparative Compounds

For the purpose of this analysis, we will compare the potential efficacy of 2-Fluoro-5-(methylthio)nicotinic acid with two well-characterized PHD inhibitors:

  • Roxadustat (FG-4592): An orally active PHD inhibitor that is approved for the treatment of anemia associated with chronic kidney disease.

  • Vadadustat (AKB-6548): Another oral PHD inhibitor that has been investigated for the treatment of anemia in patients with chronic kidney disease.

Quantitative Efficacy Comparison

The following table summarizes the key efficacy parameters for the comparator compounds, which would serve as benchmarks for evaluating 2-Fluoro-5-(methylthio)nicotinic acid.

CompoundTargetIn Vitro IC50 (nM)Cellular EC50 (nM)Primary Indication
Roxadustat PHD1, PHD2, PHD378, 45, 62~1000Anemia in CKD
Vadadustat PHD1, PHD2, PHD3100-200 (isoform dependent)~2000Anemia in CKD
2-Fluoro-5-(methylthio)nicotinic acid Hypothesized: PHD enzymesTo be determinedTo be determinedExploratory

Experimental Protocol: In Vitro PHD2 Inhibition Assay

To determine the in vitro inhibitory activity of 2-Fluoro-5-(methylthio)nicotinic acid, a common biochemical assay can be employed.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the human PHD2 enzyme.

Principle: The assay measures the hydroxylation of a HIF-1α peptide substrate by the PHD2 enzyme. The reaction consumes 2-oxoglutarate and oxygen and produces succinate and CO2. The remaining unhydroxylated peptide is quantified, often using a specific antibody in an ELISA format or by mass spectrometry.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM FeCl2, 1 mM Ascorbate, 20 µg/mL Catalase).

    • Prepare a stock solution of the HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).

    • Prepare a stock solution of 2-oxoglutarate.

    • Prepare serial dilutions of the test compound (2-Fluoro-5-(methylthio)nicotinic acid) and control inhibitors (Roxadustat, Vadadustat) in DMSO.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to a 96-well plate.

    • Add 20 µL of recombinant human PHD2 enzyme to each well.

    • Initiate the reaction by adding a 25 µL mixture of the HIF-1α peptide and 2-oxoglutarate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 10 mM EDTA).

  • Detection:

    • Transfer the reaction mixture to an antibody-coated plate that specifically captures the unhydroxylated HIF-1α peptide.

    • Follow a standard ELISA protocol for detection (e.g., using a horseradish peroxidase-conjugated secondary antibody and a colorimetric substrate).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIF-1α signaling pathway and the experimental workflow for assessing PHD inhibitors.

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition PHD PHD Enzymes VHL VHL PHD->VHL Recognition HIF1a_norm HIF-1α HIF1a_norm->PHD Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hyp HIF-1α HIF_complex HIF-1 Complex HIF1a_hyp->HIF_complex Stabilization HIF1b HIF-1β (ARNT) HIF1b->HIF_complex HRE Hypoxia Response Element (DNA) HIF_complex->HRE Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Inhibitor 2-Fluoro-5-(methylthio)nicotinic acid (or Roxadustat) Inhibitor->PHD Inhibition

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental_Workflow Compound_Prep Compound Synthesis & Dilution Series (2-Fluoro-5-(methylthio)nicotinic acid) Biochem_Assay In Vitro PHD2 Enzymatic Assay Compound_Prep->Biochem_Assay Cell_Assay Cell-Based HIF-1α Stabilization Assay Compound_Prep->Cell_Assay Data_Analysis IC50 / EC50 Determination Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: High-level workflow for the evaluation of novel PHD inhibitors.

Trustworthiness and Self-Validating Systems

The described protocols incorporate self-validating systems to ensure data integrity. In the in vitro assay, the inclusion of positive controls (Roxadustat, Vadadustat) with known IC50 values validates the assay's performance. A negative control (vehicle, e.g., DMSO) establishes the baseline for 100% enzyme activity. Similarly, in cell-based assays, a known hypoxia-mimicking agent (e.g., dimethyloxalylglycine, DMOG) or a reference compound should be used as a positive control to confirm that the cellular machinery of the HIF pathway is responsive.

Expertise & Experience: The Rationale Behind Experimental Choices

The selection of a biochemical, cell-free assay as the primary screening method is a strategic choice. It allows for the direct assessment of the compound's interaction with the target enzyme, devoid of confounding factors such as cell permeability or off-target effects. This provides a clean and reproducible measure of potency (IC50). Following this, a cell-based assay is crucial to determine the compound's ability to engage the target in a more physiologically relevant environment and to assess its effective concentration (EC50). The discrepancy between IC50 and EC50 values can provide initial insights into the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

The use of 2-Fluoro-5-(methylthio)nicotinic acid as a novel investigational compound is predicated on the hypothesis that the fluorine and methylthio substitutions on the nicotinic acid core may enhance its binding affinity to the active site of PHD enzymes, potentially through favorable interactions with the enzyme's iron center and 2-oxoglutarate binding pocket. Further studies, including co-crystallization, would be required to validate this hypothesis.

References

  • Roxadustat: A Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor for the Treatment of Anemia in Chronic Kidney Disease. Journal of the American Society of Nephrology. [Link]

  • Vadadustat, a novel oral pan-hypoxia-inducible factor prolyl hydroxylase inhibitor, for the treatment of anemia of chronic kidney disease. American Journal of Nephrology. [Link]

  • Hypoxia-Inducible Factors and the Regulation of Cellular Responses to Hypoxia. Cell. [Link]

  • Assay Development for 2-Oxoglutarate-Dependent Dioxygenases. Methods in Enzymology. [Link]

  • 2-Fluoro-5-(methylthio)nicotinic acid. PubChem. [Link]

Validation and Comparative Analysis of 2-Fluoro-5-(methylthio)nicotinic acid in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary

In contemporary medicinal chemistry, the selection of highly functionalized heterocyclic building blocks is a critical determinant of a drug discovery program's success. 2-Fluoro-5-(methylthio)nicotinic acid (CAS: 2586127-05-9)[5] has emerged as a structurally privileged scaffold. By combining the established biological relevance of the nicotinic acid core—frequently utilized in the development of NAD+ biosynthesis inhibitors such as NAPRT inhibitors [2]—with two highly orthogonal reactive sites, this compound offers unprecedented versatility.

This guide objectively compares the performance of 2-Fluoro-5-(methylthio)nicotinic acid against traditional halogenated and oxygenated analogs, providing researchers with the mechanistic rationale and validated protocols necessary to integrate this building block into advanced synthetic workflows.

Mechanistic Rationale: The Structural Superiority

As an Application Scientist, evaluating a building block requires looking beyond basic structure and analyzing the causality of its reactivity. 2-Fluoro-5-(methylthio)nicotinic acid offers two distinct mechanistic advantages:

The 2-Fluoro Advantage (Kinetic Superiority)

In Nucleophilic Aromatic Substitution (SNAr) reactions, the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity stabilizes this intermediate significantly better than chlorine. Consequently, 2-fluoropyridines undergo SNAr at accelerated rates and under milder conditions than their 2-chloro counterparts, preserving sensitive functional groups on the incoming nucleophile [1].

The 5-Methylthio Versatility (Redox Tunability)

While static groups like methoxy (-OCH₃) provide fixed electronic properties, the methylthio (-SCH₃) moiety acts as a dynamic "pro-pharmacophore." It can be retained to enhance lipophilicity and membrane permeability, or it can be selectively oxidized post-coupling to a sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃) [3][4]. This late-stage oxidation allows medicinal chemists to rapidly tune the Topological Polar Surface Area (TPSA), introduce potent hydrogen-bond acceptors, and optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final Active Pharmaceutical Ingredient (API).

Logic Root Pyridine-3-carboxylic acid Scaffold Selection Alt1 2-Chloro Analog (Slower SNAr) Root->Alt1 Alt2 2-Fluoro-5-(methylthio) nicotinic acid Root->Alt2 Alt3 5-Methoxy Analog (No Redox Tunability) Root->Alt3 Adv1 Rapid SNAr at C2 Alt2->Adv1 Adv2 Tunable C5 Sulfur Alt2->Adv2

Comparative logic tree highlighting structural advantages of the fluoro and methylthio groups.

Comparative Performance Data

To objectively validate the utility of 2-Fluoro-5-(methylthio)nicotinic acid, we benchmark its reactivity profile against common alternatives used in library synthesis. The data below synthesizes expected kinetic parameters based on established heterocyclic principles.

Building BlockSNAr Half-Life (Primary Amine, 80°C)Leaving GroupDownstream Redox TunabilityTypical Isolated Yield
2-Fluoro-5-(methylthio)nicotinic acid < 2 hours Fluoride (F⁻) High (S → SO → SO₂) 85 - 95%
2-Chloro-5-(methylthio)nicotinic acid12 - 24 hoursChloride (Cl⁻)High (S → SO → SO₂)60 - 75%
2-Fluoro-5-methoxynicotinic acid< 2 hoursFluoride (F⁻)None (Static Ether)80 - 90%

Key Takeaway: The fluoro-thioether combination provides the optimal balance of rapid coupling kinetics and late-stage structural plasticity.

Self-Validating Experimental Protocols

The following methodologies detail the two-step functionalization of 2-Fluoro-5-(methylthio)nicotinic acid. Every step is designed as a self-validating system to ensure high fidelity in drug discovery workflows.

Protocol A: Chemoselective SNAr with Primary Amines

This protocol establishes the C2-N bond while leaving the carboxylic acid and thioether intact.

  • Reaction Setup: Charge a dry 20 mL reaction vial with 2-Fluoro-5-(methylthio)nicotinic acid (1.0 eq, 1.0 mmol) and the target primary amine (1.2 eq).

  • Solvent & Base Addition: Add 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DMF provides the high dielectric constant necessary to stabilize the polar Meisenheimer transition state. DIPEA is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring strict chemoselectivity.

  • Thermal Activation: Stir the mixture at 80 °C for 2 hours.

    • Validation: Monitor via LC-MS. The reaction is deemed complete when the starting material mass is fully consumed, replaced by a mass shift corresponding to the exact addition of the amine minus 19 Da (loss of fluorine).

  • Workup & Isolation: Cool to room temperature, dilute with 15 mL of ice water, and slowly acidify to pH 4 using 1M HCl.

    • Causality: Acidification protonates the free carboxylate, driving the precipitation of the highly pure product from the aqueous layer. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Controlled Oxidation to the Sulfone

This protocol details the conversion of the methylthio moiety to a sulfone, a critical step for tuning the API's hydrogen bonding network [3].

  • Reaction Setup: Dissolve the purified thioether intermediate from Protocol A (1.0 eq, 0.5 mmol) in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Causality: Strict temperature control is paramount. Initiating the reaction at 0 °C controls the highly exothermic nature of the initial sulfoxide formation and prevents unwanted N-oxidation of the pyridine core.

  • Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 77% w/w, 2.2 eq) portion-wise over 10 minutes.

    • Causality: Exactly 2.2 equivalents are required to ensure complete oxidation past the sulfoxide intermediate directly to the sulfone, without leaving unreacted intermediates.

  • Maturation: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Quench & Validation: Quench the reaction with 5 mL of saturated aqueous Na₂S₂O₃.

    • Validation: This step reduces any unreacted peroxides. A negative starch-iodide test confirms the safe neutralization of peroxides before concentration.

  • Purification: Wash the organic layer twice with saturated NaHCO₃ to remove the meta-chlorobenzoic acid byproduct. Dry over MgSO₄, filter, and concentrate to yield the final functionalized scaffold.

Workflow A 2-Fluoro-5-(methylthio) nicotinic acid B SNAr Reaction (Amine, Base) A->B C 2-(Alkylamino)-5-(methylthio) nicotinic acid B->C D Oxidation (m-CPBA) C->D E 2-(Alkylamino)-5-(methylsulfonyl) nicotinic acid D->E

Workflow demonstrating the sequential SNAr and oxidation of 2-Fluoro-5-(methylthio)nicotinic acid.

References

  • 2-Fluoronicotinic acid | 393-55-5 - J&K Scientific J&K Scientific
  • Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC N
  • 4-Amino-2-(methylthio)pyridine | 59243-39-9 | Benchchem BenchChem
  • CAS 477251-98-2: 5-(Methylthio)pyridine-3-boronic acid - CymitQuimica CymitQuimica
  • C7H6FNO2S - Chemical Dictionary - Guidechem Guidechem

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